molecular formula C9H17NO3 B2741675 Tert-butyl 2-(3-aminooxetan-3-yl)acetate CAS No. 2248417-75-4

Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Cat. No.: B2741675
CAS No.: 2248417-75-4
M. Wt: 187.239
InChI Key: NPIGGJDMSWIEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.239. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(3-aminooxetan-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(3-aminooxetan-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3-aminooxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)4-9(10)5-12-6-9/h4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIGGJDMSWIEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stability and Storage of Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a high-value, specialized building block used primarily in medicinal chemistry to introduce the oxetane ring—a bioisostere for gem-dimethyl or carbonyl groups—into drug candidates. Its structural integrity relies on the preservation of the strained oxetane ring (~106 kJ/mol strain energy) and the prevention of nucleophilic degradation initiated by the primary amine.

Core Storage Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Strictly exclude moisture and acidic vapors.

Structural Analysis & Intrinsic Reactivity

To understand the storage requirements, one must analyze the competing forces within the molecule:

  • The Oxetane Ring (3,3-Disubstitution):

    • Vulnerability: The 4-membered ether ring is thermodynamically unstable due to angular strain. It is kinetically stable under neutral/basic conditions but highly susceptible to acid-catalyzed ring opening .

    • Stabilization: This specific molecule is a 3,3-disubstituted oxetane.[1][2][3] The geminal substitution (amine and acetate) provides a "Thorpe-Ingold" steric protection, shielding the ring oxygen from electrophilic attack better than mono-substituted oxetanes.

  • The Primary Amine (

    
    ): 
    
    • Basicity: While typically basic, the electronegative oxygen of the oxetane ring (via the

      
      -framework) exerts an inductive electron-withdrawing effect (
      
      
      
      ), lowering the
      
      
      of the amine compared to a standard alkyl amine.
    • Reactivity: Despite reduced basicity, the amine remains nucleophilic. It can react with atmospheric

      
       to form carbamates or participate in inter/intra-molecular attacks on the ester if not stored correctly.
      
  • The Tert-butyl Ester:

    • Role: Acts as a bulky protecting group. It suppresses the electrophilicity of the carbonyl carbon, reducing the risk of polymerization (polyamide formation) compared to methyl/ethyl esters.

Degradation Mechanisms

The two primary failure modes for this compound are Acid-Catalyzed Ring Opening and Amine Oxidation/Carbamylation .

Mechanism: Acid-Catalyzed Ring Opening

Exposure to even weak acids (or acidic silica gel during purification) protonates the oxetane oxygen. The ring strain drives immediate cleavage, often destroying the building block functionality.

DegradationPathway Start Intact Oxetane (Stored Correctly) Protonation Protonated Intermediate (Oxetanium Ion) Start->Protonation + H+ (Acid/Moisture) RingOpen Ring Opening (C-O Bond Cleavage) Protonation->RingOpen Strain Release Product Degraded Product (Diol/Linear Chain) RingOpen->Product + Nucleophile (H2O)

Figure 1: The acid-catalyzed degradation pathway of the oxetane moiety.

Mechanism: Carbamate Formation


Upon exposure to air, the amine captures 

to form a carbamic acid, which can destabilize the local pH environment and lead to salt formation, complicating stoichiometry in subsequent reactions.

Storage & Handling Protocols

Storage Specifications (The "Golden Standard")
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of ring-opening and hydrolysis.
Atmosphere Argon or Nitrogen Prevents oxidation and

capture (carbamate formation).
Container Amber Glass Vial Protects from light; glass is impermeable to moisture compared to plastics.
Seal Teflon-lined Cap + Parafilm Teflon resists chemical leaching; Parafilm creates a secondary moisture barrier.
Desiccant Required Silica packets in the secondary container prevent hygroscopic hydrolysis.
Handling Workflow

Do NOT open a cold vial directly in a warm, humid lab. Condensation will introduce water, leading to immediate hydrolysis.

  • Equilibration: Remove vial from freezer and place in a desiccator. Allow 30–45 minutes to reach room temperature.

  • Inert Sampling: If possible, sample inside a glovebox. If on a benchtop, flush the headspace with Nitrogen immediately after opening.

  • Solvent Choice:

    • Recommended: DCM, THF, DMF (Anhydrous, Neutral).

    • Avoid: Alcohols (protic), Water, Chloroform (often contains acidic stabilizers like HCl unless specifically stabilized with amylene).

Quality Control & Stability Testing

To validate the integrity of the compound before use, employ Proton NMR (


-NMR).
Key NMR Diagnostic Signals

The oxetane ring protons are the "canary in the coal mine."

  • Intact Molecule: Look for the distinct multiplets of the oxetane ring protons (typically

    
     4.4 – 4.9 ppm). They should integrate 1:1 with expected stoichiometry.
    
  • Degraded Molecule: Disappearance of the 4.4–4.9 ppm signals and appearance of broad signals upfield (3.5–4.0 ppm) indicates ring opening (formation of a primary alcohol/diol).

QC Workflow

QC_Workflow Sample Sample Aliquot (1-2 mg) Solvent Dissolve in CDCl3 (Neutralized with K2CO3) Sample->Solvent NMR Run 1H-NMR Solvent->NMR Analyze Analyze 4.4-4.9 ppm Region NMR->Analyze Decision Sharp Multiplets Present? Analyze->Decision Pass PASS: Proceed to Synthesis Decision->Pass Yes Fail FAIL: Purify or Discard Decision->Fail No

Figure 2: Self-validating QC workflow. Note the neutralization of CDCl3 to prevent assay-induced degradation.

Emergency Remediation

If the compound has been exposed to moisture or shows minor degradation:

  • Do NOT Heat: Thermal drying will accelerate ring opening.

  • Lyophilization: Dissolve in anhydrous benzene or dioxane (if compatible) and freeze-dry to remove moisture.

  • Repurification: If >10% degraded, purify via flash chromatography using neutralized silica (pre-treated with 1% Triethylamine) to prevent acid-catalyzed decomposition on the column.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Jenkins, K., et al. (2018). Stability of 3,3-disubstituted oxetanes in medicinal chemistry. MedChemComm. Link

Sources

Oxetane as an Amide Bond Isostere: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of the Amide Bond and the Rise of Isosteres

The amide bond is a cornerstone of peptide and protein structure, and by extension, a frequent motif in a vast array of pharmaceuticals. However, its susceptibility to enzymatic cleavage presents a significant hurdle in drug design, often leading to poor metabolic stability and limited oral bioavailability. To overcome this, medicinal chemists have long sought "isosteres" – chemical groups that mimic the steric and electronic properties of the amide bond while offering improved pharmacokinetic profiles. Among the emerging class of amide isosteres, the oxetane ring has garnered considerable attention for its unique combination of properties.[1][2][3][4] This guide provides an in-depth technical overview of oxetane as an amide bond isostere, exploring its synthesis, impact on physicochemical properties, and strategic application in drug discovery.

The Rationale for Oxetane: A Superior Mimic

The utility of the oxetane ring as a bioisostere stems from its ability to address several key liabilities of the traditional amide bond.[2][3][5][6]

  • Enhanced Metabolic Stability: The core advantage of replacing an amide bond with an oxetane-containing linkage is the significant increase in resistance to enzymatic degradation by proteases.[1][7] This translates to a longer in vivo half-life and potentially improved therapeutic efficacy.

  • Improved Physicochemical Properties: The incorporation of an oxetane moiety can profoundly and favorably alter a molecule's properties.[1][2][4][8][9][10]

    • Solubility: Oxetanes are polar, three-dimensional motifs that can disrupt crystal packing and improve aqueous solubility, a critical factor for oral drug absorption.[1][2][5][8][11] Reports have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[2]

    • Lipophilicity: Oxetane-containing molecules generally exhibit lower lipophilicity (LogD) compared to their non-oxetane counterparts, which can be advantageous for reducing off-target toxicity.[1][2][8]

    • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly decrease the basicity of adjacent amines.[1][2][5][8] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, a useful strategy for mitigating issues like hERG channel inhibition.[2]

  • Three-Dimensionality and Novel Chemical Space: The puckered, sp3-rich nature of the oxetane ring introduces a greater degree of three-dimensionality compared to the planar amide bond.[1][5][8][10] This can lead to improved target binding through better shape complementarity and provides access to novel chemical space.

Structural Comparison: Amide Bond vs. Oxetane Isostere

The structural analogy between an amide bond and a 3-amino-oxetane linkage is a key aspect of its function as an isostere.

Caption: Structural comparison of a standard amide bond and a 3-amino-oxetane isostere.

Synthesis of Oxetane-Containing Building Blocks and Peptidomimetics

The successful incorporation of oxetanes into drug candidates relies on robust and versatile synthetic methodologies. Several strategies have been developed for the synthesis of oxetane-containing building blocks and their subsequent integration into larger molecules.[12][13][14]

Key Synthetic Strategies:
  • Williamson Etherification: This classical method, involving intramolecular cyclization of a 1,3-halohydrin, remains a widely used approach for forming the oxetane ring.[12][13]

  • Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is another powerful tool for constructing the oxetane core.[13][15][16]

  • From 3-Oxetanone: Commercially available 3-oxetanone serves as a versatile starting material for a variety of 3-substituted oxetanes through reactions like reductive amination and Grignard additions.[17]

  • Defluorosulfonylative Coupling: A newer method involves the reaction of oxetane sulfonyl fluorides with amines, which proceeds through an oxetane carbocation intermediate.[18][19][20] This approach is notable for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of an Oxetane-Containing Dipeptide Mimic

This protocol outlines a general procedure for synthesizing a dipeptide mimic where the amide bond is replaced by a 3-amino-oxetane linkage.[21][22]

  • Synthesis of 3-(Nitromethylene)oxetane: Start with the appropriate oxetane precursor and introduce the nitromethylene group via established literature procedures.

  • Conjugate Addition: React the 3-(nitromethylene)oxetane with the desired α-amino ester in a suitable solvent (e.g., methanol). The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Nitro Group Reduction: The resulting nitro compound is then reduced to the corresponding amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals like zinc or iron in acidic media.

  • Peptide Coupling: The newly formed amino-oxetane-containing fragment is then coupled with an N-protected amino acid using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).

  • Deprotection and Further Elongation (if necessary): The protecting groups can be removed under appropriate conditions, and the peptide chain can be further elongated using standard solid-phase or solution-phase peptide synthesis techniques.

G start 3-(Nitromethylene)oxetane + α-Amino Ester step1 Conjugate Addition start->step1 step2 Nitro Group Reduction (e.g., H₂, Pd/C) step1->step2 step3 Peptide Coupling (e.g., HATU) step2->step3 step4 Deprotection step3->step4 end Oxetane-Containing Dipeptide Mimic step4->end

Sources

Methodological & Application

Application Notes and Protocols: Utilizing Tert-butyl 2-(3-aminooxetan-3-yl)acetate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxetane Moiety as a Transformative Element in Peptide Chemistry

The landscape of peptide-based therapeutics is continually evolving, driven by the need for molecules with enhanced metabolic stability, improved pharmacokinetic profiles, and refined conformational properties.[1][2] A significant strategy in achieving these goals is the incorporation of non-natural amino acids that act as peptidomimetics.[1][3] Among these, oxetane-containing amino acids have emerged as a powerful tool for medicinal chemists. The replacement of a backbone amide carbonyl with a 3-aminooxetane unit introduces a non-hydrolyzable isostere that can profoundly influence peptide structure and function.[3][4][5] This modification not only enhances stability against proteolytic degradation but also introduces a unique conformational bias, which can be leveraged to pre-organize peptides for specific biological targets or to improve macrocyclization efficiency.[6][7][8][9]

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a key building block for introducing this valuable oxetane scaffold into peptide sequences using solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, covering its unique attributes, detailed protocols for its incorporation, and critical considerations for successful synthesis.

The Strategic Advantage of Incorporating Tert-butyl 2-(3-aminooxetan-3-yl)acetate

The incorporation of the oxetane moiety via Tert-butyl 2-(3-aminooxetan-3-yl)acetate offers several distinct advantages in peptide design:

  • Enhanced Proteolytic Stability: The replacement of a scissile amide bond with a stable oxetane-amine linkage renders the peptide resistant to enzymatic degradation at the site of modification.[3]

  • Conformational Constraint and Turn Induction: The four-membered oxetane ring introduces a significant conformational constraint, often inducing a turn-like structure in the peptide backbone.[6][8][9] This pre-organization can be highly beneficial for improving binding affinity to biological targets and for facilitating challenging macrocyclizations.[6][7][8]

  • Modulation of Physicochemical Properties: Oxetanes can serve as bioisosteres for carbonyl groups, influencing polarity, solubility, and metabolic stability.[2][5] The introduction of an oxetane can lead to a reduction in lipophilicity (LogD) and improved metabolic clearance profiles.[2][5]

  • Compatibility with Standard SPPS: As will be detailed, this building block is designed for seamless integration into standard Fmoc-based SPPS workflows.[1]

Chemical Structure and Properties

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a bifunctional molecule featuring a Boc-protected amine and a tert-butyl ester. This orthogonal protection strategy is crucial for its application in SPPS.

Caption: Chemical structure of Tert-butyl 2-(3-aminooxetan-3-yl)acetate.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in common organic solvents (DMF, NMP, DCM)
Amino Protectiontert-Butoxycarbonyl (Boc)
Carboxyl Protectiontert-Butyl (t-Bu) ester

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Tert-butyl 2-(3-aminooxetan-3-yl)acetate into a growing peptide chain on a solid support follows the general principles of SPPS. However, due to the steric hindrance of the 3,3-disubstituted oxetane ring, careful optimization of the coupling conditions is paramount for achieving high yields and purity.

General SPPS Workflow

The overall process involves the iterative deprotection of the N-terminal protecting group and coupling of the next amino acid in the sequence.

Caption: General workflow for incorporating the oxetane building block in SPPS.

Detailed Protocol for Coupling

This protocol assumes a standard Fmoc/tBu SPPS strategy.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Tert-butyl 2-(3-aminooxetan-3-yl)acetate

  • Coupling reagent (e.g., HATU, HBTU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • N-terminal Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and by-products.

  • Activation and Coupling:

    • In a separate vessel, dissolve Tert-butyl 2-(3-aminooxetan-3-yl)acetate (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance, a longer coupling time or double coupling may be necessary.[10]

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling. A negative test indicates the absence of free primary amines.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Table 2: Recommended Coupling Reagents and Conditions

Coupling ReagentEquivalentsBaseEquivalentsSolventReaction TimeNotes
HATU 3.9DIPEA8DMF45-60 minHighly effective for sterically hindered couplings.[10][11]
HBTU 3.9DIPEA8DMF1-2 hoursA common and effective choice.[10]
HCTU 3.9DIPEA8DMF45-60 minMore reactive than HBTU.[10]
PyBOP 3.9DIPEA8DMF1-2 hoursPhosphonium-based reagent, good for difficult couplings.[10]
DIC/Oxyma 4 / 4N/AN/ADMF2-4 hoursCarbodiimide-based, may require longer reaction times.
Deprotection of the Boc and Tert-butyl Ester Groups

The Boc group on the oxetane nitrogen and the tert-butyl ester are both acid-labile and are typically removed during the final cleavage of the peptide from the resin.

Mechanism of Boc Deprotection:

The deprotection proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[12]

Boc_Deprotection Boc-Protected Amine Boc-Protected Amine Protonated Carbamate Protonated Carbamate Boc-Protected Amine->Protonated Carbamate H+ (TFA) Carbamic Acid + tBu Cation Carbamic Acid + tBu Cation Protonated Carbamate->Carbamic Acid + tBu Cation Loss of tBu+ Free Amine + CO2 + Isobutylene Free Amine + CO2 + Isobutylene Carbamic Acid + tBu Cation->Free Amine + CO2 + Isobutylene Decarboxylation & Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Final Cleavage and Deprotection Cocktail:

A standard cleavage cocktail for Fmoc/tBu SPPS is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc and tert-butyl ester from the oxetane moiety.

Typical Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Critical Considerations and Troubleshooting

  • Stability of the Oxetane Ring: The 3,3-disubstituted oxetane ring is generally stable under the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[13][14] However, prolonged exposure to strong acids or high temperatures should be avoided to minimize the risk of ring-opening.[2][5][14]

  • Incomplete Coupling: Due to the steric bulk of the building block, incomplete coupling can be a challenge. If a positive Kaiser test is observed after the initial coupling, a second coupling (double coupling) is recommended.[10] Using a more potent coupling reagent like HATU or HCTU can also improve efficiency.[10][11]

  • Aggregation: For long or hydrophobic peptide sequences, aggregation can hinder coupling efficiency. Using a solvent with superior solvating properties like N-methylpyrrolidone (NMP) or a mixture of solvents can be beneficial.[10]

  • Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection can lead to t-butylation of nucleophilic residues like tryptophan and methionine.[15][16] The inclusion of scavengers like triisopropylsilane (TIS), water, and thioanisole in the cleavage cocktail is crucial to quench these reactive species.

Conclusion

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a versatile and valuable building block for the synthesis of novel peptidomimetics with improved drug-like properties. Its successful incorporation into peptide sequences via SPPS is readily achievable with careful optimization of coupling conditions. By leveraging the unique conformational and stability-enhancing properties of the oxetane moiety, researchers can expand the chemical space of peptide-based therapeutics and accelerate the development of next-generation drug candidates. The protocols and considerations outlined in this document provide a solid foundation for the effective application of this innovative chemical tool.

References

  • Macrocyclisation of small peptides enabled by oxetane incorporation - PMC. (n.d.).
  • Macrocyclisation of small peptides enabled by oxetane incorporation - RSC Publishing. (n.d.).
  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC - NIH. (2014, July 28).
  • Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online. (n.d.).
  • Macrocyclisation of small peptides enabled by oxetane incorporation - RSC Publishing. (2019, January 3).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2023, June 10).
  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem. (n.d.).
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.).
  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, December 1).
  • Synthesis and structure of oxetane containing tripeptide motifs - ResearchGate. (2025, August 5).
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7).
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (2014, May 22).
  • Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G. and Shipman, M. (2017) Solid-phase synthesis of oxetane modif - CORE. (n.d.).
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.. (2023, July 4).
  • Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem. (n.d.).
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • Overview of Solid Phase Peptide Synthesis | AAPPTec. (n.d.).

Sources

Application Note: High-Fidelity Fmoc Protection of tert-Butyl 2-(3-aminooxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with sensitive oxetane-based building blocks. It addresses the specific challenge of installing Fmoc protection on a sterically hindered, acid-sensitive scaffold without compromising the tert-butyl ester or the strained oxetane ring.

Part 1: Executive Summary & Strategic Rationale

The target molecule, tert-butyl 2-(3-aminooxetan-3-yl)acetate , represents a high-value "gem-dimethyl" bioisostere. The oxetane ring improves metabolic stability and solubility compared to carbocyclic analogs, but its ~107 kJ/mol ring strain introduces significant synthetic risk.

The Challenge: Standard Fmoc protection protocols (e.g., Fmoc-Cl/Na2CO3) are unsuitable for this substrate due to three converging factors:

  • Acid Sensitivity: The oxetane ring is prone to ring-opening polymerization or hydrolysis in the presence of strong Bronsted acids (pH < 2.0) or Lewis acids.[1]

  • Steric Hindrance: The amine is attached to a quaternary carbon (C3 of the oxetane), reducing nucleophilicity and slowing reaction kinetics.

  • Orthogonality: The tert-butyl ester must be preserved, precluding the use of strong acids during workup.

The Solution: This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a buffered organic/aqueous system. Unlike Fmoc-Cl, which releases HCl, Fmoc-OSu releases N-hydroxysuccinimide (weakly acidic, pKa ~6), eliminating the risk of acid-catalyzed ring opening. We employ a pH-controlled workup and base-deactivated silica chromatography to ensure high recovery.

Strategic Reaction Pathway

G Start Target: tert-butyl 2-(3-aminooxetan-3-yl)acetate Condition Conditions: NaHCO3, THF/H2O (1:1) 0°C -> RT, 18h Start->Condition Reagent Reagent: Fmoc-OSu Reagent->Condition Intermediate Intermediate: N-Hydroxysuccinimide (Safe Byproduct) Condition->Intermediate Leaving Group Product Product: Fmoc-Protected Oxetane Condition->Product Nucleophilic Attack Risk RISK: Fmoc-Cl (Generates HCl -> Ring Opening) Risk->Start AVOID

Figure 1: Reaction strategy highlighting the avoidance of acid-generating reagents.

Part 2: Detailed Experimental Protocol

Materials & Equipment[2][3][4]
  • Substrate: tert-butyl 2-(3-aminooxetan-3-yl)acetate (1.0 equiv).

  • Reagent: Fmoc-OSu (1.1 – 1.2 equiv).

  • Base: Sodium Bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA).

  • Solvent: THF (HPLC grade) and Deionized Water.

  • Workup: 0.5 M Phosphate Buffer (pH 5.0) or 5% Citric Acid (caution required).

  • Purification: Silica Gel 60, Triethylamine (Et₃N).

Step-by-Step Procedure
1. Reaction Setup

The reaction is biphasic. Efficient stirring is critical to overcome the solubility barrier and steric hindrance.

  • Dissolution: In a round-bottom flask, dissolve tert-butyl 2-(3-aminooxetan-3-yl)acetate (1.0 mmol) in THF (5 mL).

  • Base Addition: Add a solution of NaHCO₃ (2.0 mmol, 2.0 equiv) in Water (5 mL). The mixture will be biphasic.

    • Expert Note: If the substrate is a salt (e.g., HCl salt), increase base to 3.0 equiv to ensure the free amine is generated.

  • Reagent Addition: Cool the mixture to 0°C. Add Fmoc-OSu (1.2 mmol, 1.2 equiv) portion-wise or as a solution in minimal THF.

    • Why 1.2 equiv? The steric bulk at the quaternary center slows the reaction; slight excess drives it to completion.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir vigorously for 16–24 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The free amine (ninhydrin positive, usually polar) should disappear. The Fmoc product will be UV active and less polar.

2. Workup (Critical Safety Step)

DANGER: Do not use 1M HCl or strong acids. The oxetane ring is acid-sensitive.[2]

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL).

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

  • Acid Wash (Controlled): Wash the organic layer once with 0.5 M NaH₂PO₄ (pH ~4.5) or very dilute (5%) Citric Acid.

    • Target pH: The aqueous waste should be pH 4–5. Do not go below pH 3.

  • Neutralization: Immediately wash the organic layer with Brine (saturated NaCl) to remove residual acidity.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO₄) if it is Lewis-acidic grade, though usually Na₂SO₄ is safer for sensitive rings.

  • Concentration: Filter and concentrate under reduced pressure (bath temp < 40°C).

3. Purification (Silica Deactivation)

Oxetanes can degrade on acidic silica gel. You must buffer the stationary phase.

  • Slurry Preparation: Prepare a slurry of Silica Gel in Hexanes containing 1% Triethylamine (Et₃N) .

  • Packing: Pour the column and flush with 2 column volumes of the Hexane/Et₃N mixture.

  • Elution: Elute with a gradient of Hexanes -> EtOAc (e.g., 0% to 50% EtOAc).

    • Note: The Fmoc product is lipophilic. Expect elution around 20-30% EtOAc depending on the exact conditions.

  • Isolation: Pool pure fractions and evaporate. Store the resulting white foam/solid at -20°C.

Part 3: Quality Control & Troubleshooting

Data Validation Table
ParameterExpected ResultFailure Mode Indicator
Appearance White foam or amorphous solidYellow oil (residual solvent or decomposition)

H NMR (Oxetane)
Two doublets (d) or multiplets at 4.4 – 4.9 ppm (4H total)Disappearance of signals in 4.5-5.0 region indicates ring opening.

H NMR (Fmoc)
Doublet (~4.4 ppm, 2H), Triplet (~4.2 ppm, 1H), Aromatics (7.3-7.8 ppm)Complex multiplets suggest Fmoc cleavage or polymerization.
Mass Spec (ESI) [M+Na]+ or [M+H]+[M+18]+ (Hydrolysis) or [M+36]+ (Chloride opening).
Diagnostic NMR Signals

The integrity of the oxetane ring is best confirmed by


H NMR.
  • Oxetane Protons: Look for the characteristic "roofing" doublets of the oxetane methylene groups (

    
    ) typically found between 4.3 ppm and 4.9 ppm .
    
  • Fmoc Methine: The Fmoc

    
     triplet usually appears around 4.2 ppm , often overlapping with one arm of the oxetane signals.
    
Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

  • Cause: Steric hindrance at the quaternary C3 position.

  • Fix: Switch solvent to Dioxane/Water (1:1) and heat gently to 35°C . Do not exceed 40°C. Add 0.1 equiv of HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst if available.

Issue: Product Decomposition on Column

  • Cause: Silica acidity opened the ring.

  • Fix: Ensure the silica was pre-washed with 1% Triethylamine. Alternatively, use Neutral Alumina as the stationary phase.[3]

Part 4: Process Logic Visualization

Workup & Stability Decision Tree

Workup Reaction Reaction Complete (TLC Check) Quench Quench/Wash Step Reaction->Quench AcidChoice Acid Choice? Quench->AcidChoice StrongAcid 1M HCl or pH < 2 AcidChoice->StrongAcid High Risk WeakAcid 0.5M Phosphate (pH 5) or 5% Citric Acid AcidChoice->WeakAcid Recommended ResultBad RING OPENING (Diol/Chloride formation) StrongAcid->ResultBad ResultGood Intact Oxetane + Fmoc Group WeakAcid->ResultGood

Figure 2: Decision tree for workup conditions emphasizing pH control.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15032–15088. Link

  • BenchChem Technical Support. (2025). Stability of the Oxetane Ring Under Various Chemical Conditions. BenchChem Application Notes. Link

  • Teledyne ISCO. (2025). Method Development Strategies for Amine Bonded Phase Columns (Silica Neutralization). Teledyne ISCO Technical Notes. Link

Sources

Application Notes and Protocols for Peptide Coupling of Oxetane-Modified Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-modified amino acids are gaining significant traction in peptide chemistry and drug discovery. These unique building blocks, where a four-membered oxetane ring replaces a carbonyl group or is incorporated as a side-chain modification, offer a powerful tool to enhance the pharmacological properties of peptides.[1][2][3][4] The incorporation of an oxetane motif can lead to improvements in aqueous solubility, metabolic stability, and target affinity.[1][2] However, the successful incorporation of these sterically demanding and potentially reactive amino acids into peptide sequences requires careful consideration of coupling protocols. This guide provides an in-depth analysis of the challenges and solutions for the efficient coupling of oxetane-modified amino acids, offering detailed protocols and the scientific rationale behind them.

Part 1: The Unique Character of Oxetane-Modified Amino Acids

The defining feature of these non-canonical amino acids is the presence of a strained four-membered oxetane ring. This structural element imparts distinct properties that can influence peptide structure and behavior. For instance, replacing a backbone amide carbonyl with a 3-amino oxetane can induce a kink in the peptide backbone, disrupting secondary structures like α-helices.[5] This can be a desirable feature for designing peptides with specific conformations.[6]

While beneficial for modulating peptide properties, the oxetane ring can also present synthetic challenges. The ring is susceptible to opening under strongly acidic conditions, a factor that must be considered during peptide synthesis and deprotection steps.[3][7] Furthermore, the steric bulk of the oxetane group can hinder the approach of reagents during peptide coupling, potentially leading to slower reaction rates and incomplete couplings.

Caption: General structure of an amino acid with an oxetane-containing side chain (R-group).

Part 2: Recommended Peptide Coupling Protocols

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like their oxetane-modified counterparts. Reagents that form highly reactive intermediates are often necessary to overcome the steric hindrance and achieve high coupling efficiencies.

Protocol 2.1: Phosphonium and Uronium/Guanidinium Salt-Based Coupling

Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[8][9] HATU, a third-generation coupling reagent, is often the preferred choice due to its ability to form a highly reactive OAt-active ester, which can significantly accelerate coupling reactions and suppress racemization.[8][9]

Detailed Protocol using HATU:

This protocol is suitable for solid-phase peptide synthesis (SPPS) using an Fmoc protection strategy.[10][11][12]

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation of the Oxetane-Modified Amino Acid: In a separate vessel, dissolve the Fmoc-protected oxetane-modified amino acid (2-3 equivalents relative to the resin loading), HATU (1.9-2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (4-6 equivalents) in DMF.[13][14] Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid, preparing it for the next coupling cycle.

G Start Start: Resin-bound peptide (free N-terminus) Activate Activate Oxetane-AA with HATU/Base Start->Activate Couple Couple to Resin Activate->Couple Wash Wash Resin Couple->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Capping Capping (Optional) Kaiser_Test->Capping Incomplete Fmoc_Deprotection Fmoc Deprotection Kaiser_Test->Fmoc_Deprotection Complete Capping->Fmoc_Deprotection Next_Cycle Ready for Next Cycle Fmoc_Deprotection->Next_Cycle

Caption: Workflow for HATU-mediated coupling of oxetane-modified amino acids in SPPS.

Protocol 2.2: Carbodiimide-Mediated Coupling with Additives

Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), when used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), can also be effective. These additives act as activating agents and help to minimize the risk of racemization.

Detailed Protocol using DIC/OxymaPure:

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected oxetane-modified amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture for 2-4 hours at room temperature.

  • Washing and Subsequent Steps: Follow the same washing, optional capping, and Fmoc deprotection steps as outlined in the HATU protocol.

Coupling ReagentStrengthsWeaknesses
HATU High reactivity, fast reaction rates, low racemization.[8][9]Higher cost, potential for side reactions if not used correctly.
HBTU/PyBOP Good reactivity, widely used.Can be less effective than HATU for highly hindered couplings.
DIC/OxymaPure Cost-effective, good for less hindered couplings.Slower reaction rates compared to uronium/phosphonium reagents.

Part 3: Troubleshooting and Optimization

Low Coupling Efficiency:

  • Cause: Steric hindrance from the oxetane moiety.

  • Solution:

    • Increase the equivalents of the amino acid and coupling reagents (up to 4-5 equivalents).

    • Extend the coupling time (up to 24 hours).

    • Perform a double coupling, where the coupling step is repeated before Fmoc deprotection.

    • Switch to a more powerful coupling reagent like HATU.[8][9]

Side Reactions:

  • Cause: Ring-opening of the oxetane under acidic conditions.[3][7]

  • Solution:

    • Avoid prolonged exposure to strong acids.

    • During cleavage from the resin, use a scavenger cocktail (e.g., with triisopropylsilane) to quench any reactive species that could promote ring opening.

    • Consider using an orthogonal protection strategy where the oxetane-containing building block is added late in the synthesis to minimize exposure to repeated deprotection cycles.[12][15][16]

Epimerization:

  • Cause: Abstraction of the alpha-proton of the activated amino acid.

  • Solution:

    • Use coupling reagents known to suppress racemization, such as HATU.[8]

    • Minimize the pre-activation time of the amino acid before adding it to the resin.

    • Perform the coupling reaction at a lower temperature (e.g., 0°C).

G Problem Problem Identified Low_Yield Low Coupling Yield Problem->Low_Yield Side_Reaction Side Reaction (e.g., Ring Opening) Problem->Side_Reaction Epimerization Epimerization Problem->Epimerization Increase_Equivalents Increase Reagent Equivalents Low_Yield->Increase_Equivalents Solution Double_Couple Perform Double Coupling Low_Yield->Double_Couple Solution Switch_Reagent Use HATU Low_Yield->Switch_Reagent Solution Minimize_Acid Minimize Acid Exposure Side_Reaction->Minimize_Acid Solution Use_Scavengers Use Scavengers during Cleavage Side_Reaction->Use_Scavengers Solution Use_HATU Use HATU Epimerization->Use_HATU Solution Low_Temp Lower Reaction Temperature Epimerization->Low_Temp Solution

Caption: Troubleshooting guide for common issues in coupling oxetane-modified amino acids.

Part 4: Characterization of Oxetane-Containing Peptides

After synthesis and purification (typically by reverse-phase HPLC), the successful incorporation of the oxetane-modified amino acid should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To verify the correct molecular weight of the final peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the oxetane ring and the overall structure of the peptide.

References

Sources

Application Notes and Protocols: Incorporation of Tert-butyl 2-(3-aminooxetan-3-yl)acetate into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide backbones is a powerful strategy for modulating the pharmacological and structural properties of therapeutic peptides. Oxetane-containing amino acids, in particular, have garnered significant interest due to their ability to impart unique conformational constraints and improve metabolic stability. This document provides a detailed guide for the incorporation of Tert-butyl 2-(3-aminooxetan-3-yl)acetate, a novel building block, into peptide sequences using solid-phase peptide synthesis (SPPS). We will cover the synthesis of the Fmoc-protected amino acid, optimized coupling protocols for its incorporation, and methods for characterization of the final peptide.

Introduction: The Role of Oxetane-Containing Amino Acids in Peptide Drug Design

Peptide-based therapeutics often suffer from poor metabolic stability and limited conformational rigidity, hindering their clinical translation. The introduction of unnatural amino acids containing strained ring systems, such as oxetanes, can address these limitations. The four-membered oxetane ring introduces a sharp turn in the peptide backbone, acting as a proline mimic but with altered geometric and electronic properties. This can lead to enhanced receptor binding affinity and improved resistance to enzymatic degradation. Tert-butyl 2-(3-aminooxetan-3-yl)acetate provides a unique scaffold for introducing this motif, with the tert-butyl ester offering a handle for further modification or for influencing solubility.

Synthesis of Fmoc-Protected Tert-butyl 2-(3-aminooxetan-3-yl)acetate

The successful incorporation of any non-canonical amino acid via SPPS first requires the synthesis of its N-terminally protected derivative, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The following is a representative synthetic route for Fmoc-protected tert-butyl 2-(3-aminooxetan-3-yl)acetate.

Experimental Protocol: Synthesis of Fmoc-NH-Ox(tBu)-OH

  • Step 1: Synthesis of 3-amino-3-oxetane carboxylic acid. This starting material can be synthesized from 3-(hydroxymethyl)-3-oxetanemethanol through a multi-step process involving protection, oxidation, and amination. For detailed procedures, refer to foundational literature on oxetane synthesis.

  • Step 2: Esterification. The carboxylic acid is then esterified to the tert-butyl ester using standard conditions, for example, by reacting with tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst.

  • Step 3: Fmoc Protection. The resulting amino ester, tert-butyl 2-(3-aminooxetan-3-yl)acetate, is then protected with Fmoc-O-Su (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base such as sodium bicarbonate in a biphasic solvent system (e.g., 1,4-dioxane and water).

  • Step 4: Purification. The final product, Fmoc-NH-Ox(tBu)-OH, is purified by column chromatography on silica gel.

Table 1: Representative Reagents and Solvents for Fmoc-NH-Ox(tBu)-OH Synthesis

StepKey ReagentsSolventsTypical Reaction Time
Esterificationtert-butyl 2,2,2-trichloroacetimidate, BF3·OEt2Dichloromethane (DCM)4-6 hours
Fmoc ProtectionFmoc-O-Su, NaHCO31,4-Dioxane, Water12-16 hours
PurificationSilica GelHexanes, Ethyl AcetateN/A

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-NH-Ox(tBu)-OH

The incorporation of Fmoc-NH-Ox(tBu)-OH into a growing peptide chain on a solid support requires optimization of the coupling conditions to overcome potential steric hindrance from the bulky oxetane and tert-butyl groups.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin Support (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling: Fmoc-NH-Ox(tBu)-OH HATU, DIPEA Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Capping Capping (Optional) (Acetic Anhydride) Washing_2->Capping Next_Cycle Repeat for Next Amino Acid Capping->Next_Cycle

Caption: SPPS cycle for incorporating Fmoc-NH-Ox(tBu)-OH.

Detailed Protocol:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and other reagents.

  • Coupling of Fmoc-NH-Ox(tBu)-OH:

    • Prepare a solution of Fmoc-NH-Ox(tBu)-OH (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. The extended coupling time is recommended to overcome the steric bulk of the amino acid.

  • Washing: Wash the resin as described in step 3.

  • Capping (Optional but Recommended): To block any unreacted N-termini, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Continuation of Synthesis: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Table 2: Optimized Coupling Conditions for Fmoc-NH-Ox(tBu)-OH

ParameterRecommended ConditionRationale
Coupling ReagentHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Known for its high efficiency and low racemization, particularly with sterically hindered amino acids.
BaseDIPEA (N,N-Diisopropylethylamine)A non-nucleophilic base that minimizes side reactions.
Equivalents (AA:HATU:DIPEA)3 : 2.9 : 6A slight excess of the amino acid and a larger excess of base ensure the reaction goes to completion.
Reaction Time2-4 hoursLonger reaction times may be necessary to achieve high coupling efficiency due to steric hindrance.
SolventDMF (N,N-Dimethylformamide)Standard solvent for SPPS, effectively solvates the resin and reagents.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the tert-butyl ester of the incorporated oxetane amino acid, must be removed.

Protocol for Cleavage and Deprotection:

  • Resin Washing and Drying: Wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups on the other amino acids in the sequence. A standard Reagent K cocktail (trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5 v/v) is often effective. The trifluoroacetic acid (TFA) will also cleave the tert-butyl ester.

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of the Final Peptide

The purified peptide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the peptide. The observed mass should correspond to the calculated mass of the peptide containing the 2-(3-aminooxetan-3-yl)acetic acid residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, 1D and 2D NMR spectroscopy can be employed. The unique chemical shifts of the oxetane ring protons can be diagnostic for the successful incorporation of the amino acid.

Conclusion and Future Perspectives

The incorporation of tert-butyl 2-(3-aminooxetan-3-yl)acetate into peptide backbones offers a promising avenue for the development of novel peptide therapeutics with enhanced structural and pharmacological properties. The protocols outlined in this application note provide a robust framework for the synthesis and incorporation of this and similar oxetane-containing amino acids. Future work may focus on exploring the impact of this modification on peptide secondary structure, receptor binding, and in vivo stability.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising building blocks for drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

Tert-butyl 2-(3-aminooxetan-3-yl)acetate as a building block for peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tert-butyl 2-(3-aminooxetan-3-yl)acetate in Peptidomimetic Design

Executive Summary: The "Oxetane Advantage" in Peptide Engineering

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a specialized


-amino acid building block designed to overcome two notorious failure modes in peptide drug discovery: poor membrane permeability  and rapid metabolic clearance .

Structurally, this molecule features a gem-disubstituted oxetane ring at the


-position. It serves as a superior bioisostere for the commonly used gem-dimethyl group found in 

-peptides. By replacing the lipophilic gem-dimethyl moiety with the polar oxetane ring, researchers can significantly lower the LogP (lipophilicity) and LogD of a peptide sequence while maintaining the steric bulk necessary to induce stable secondary structures (helices or turns).

Key Technical Benefits:

  • Metabolic Shielding: The quaternary center at position 3 blocks oxidative metabolism (CYP450) at the peptide backbone.

  • Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen lowers the pKa of the adjacent amine (approx. pKa 7.9–8.2 vs. 10.6 for alkyl amines). This reduces lysosomal trapping and improves passive membrane permeability.

  • Conformational Locking: The 4-membered ring imposes rigid constraints on the

    
     and 
    
    
    
    torsion angles, stabilizing bioactive conformations.

Physicochemical Profile & Building Block Specifications

PropertyValue / CharacteristicImpact on Drug Design
Formula C

H

NO

Low MW fragment efficiency.
Mol. Weight 187.24 g/mol Minimal mass penalty in synthesis.
LogP (Calc) ~0.5 to 0.8Significantly lower than gem-dimethyl equivalents (LogP ~2.0).
Amine pKa ~7.9 (Est.)Reduced basicity improves bioavailability (Rule of 5 compliant).
Stability Acid-stable (3,3-disubstituted)Compatible with standard Fmoc/tBu SPPS protocols.
Sterics High (Quaternary Center)Requires optimized coupling protocols (see Section 4).

Application Workflow: Integration into Peptidomimetics

The following diagram illustrates the logical workflow for incorporating this building block into a peptide sequence, highlighting the critical decision points for coupling and deprotection.

OxetaneWorkflow cluster_mech Critical Mechanistic Insight Start Start: Tert-butyl 2-(3-aminooxetan-3-yl)acetate Check Check: Free Amine or Salt? Start->Check FreeBase Free Base (Direct Use) Check->FreeBase Liquid/Oil Salt Salt Form (HCl/TFA) (Requires Neutralization) Check->Salt Solid Coupling Step 1: N-Terminal Coupling (Nucleophilic Attack) FreeBase->Coupling Add DIPEA (1-2 eq) Salt->Coupling Add DIPEA (3-4 eq) Deprotection Step 2: C-Terminal Activation (Ester Hydrolysis) Coupling->Deprotection Intermediate Purification Final Final Peptidomimetic (Beta-Peptide Linkage) Deprotection->Final Next Coupling Cycle MechNode Steric Hindrance Warning: Amine is on a quaternary carbon. Use HATU/HOAt.

Figure 1: Integration workflow for Tert-butyl 2-(3-aminooxetan-3-yl)acetate in peptide synthesis.

Detailed Experimental Protocols

Protocol A: Coupling to the Oxetane Amine (N-Terminal Elongation)

Challenge: The amino group is attached to a quaternary carbon (C3 of the oxetane). It is sterically hindered and less nucleophilic than a standard primary amine due to the inductive effect of the oxetane oxygen. Standard conditions (EDC/NHS) will likely fail or proceed slowly.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • Tert-butyl 2-(3-aminooxetan-3-yl)acetate (1.1 eq)

  • Coupling Agent: HATU (1.1 eq) or COMU (1.1 eq) — Essential for hindered amines.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq if using salt; 1.5 eq if free base).

  • Solvent: Anhydrous DMF or NMP.

Procedure:

  • Dissolve the carboxylic acid partner and HATU in anhydrous DMF (0.1 M concentration).

  • Stir for 2 minutes to activate the acid (formation of the OAt ester).

  • Add the DIPEA.

  • Immediately add the Tert-butyl 2-(3-aminooxetan-3-yl)acetate .

  • Critical Step: Stir at room temperature for 4–16 hours . Do not shorten this time. The steric bulk requires time for the nucleophilic attack to occur.

  • Monitoring: Monitor via LC-MS. Look for the M+H peak.

    • Note: Ninhydrin stain may be faint due to the hindered nature of the amine; use Chloranil test or LC-MS for confirmation.

Protocol B: Deprotection of the Tert-butyl Ester (C-Terminal Activation)

Challenge: Preserving the oxetane ring during acidolysis. Insight: 3,3-disubstituted oxetanes are remarkably stable to TFA compared to mono-substituted oxetanes. The "gem-disubstitution effect" prevents ring opening.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or Water (Scavengers)

Procedure:

  • Dissolve the coupled intermediate (containing the tert-butyl ester) in DCM (0.1 M).

  • Cool the solution to 0°C (Ice bath).

  • Add TFA dropwise to reach a final concentration of 20% to 50% TFA in DCM (v/v) .

    • Optional: Add 2.5% TES as a cation scavenger if the molecule contains Trp/Tyr/Met residues.

  • Stir at 0°C for 10 minutes, then warm to room temperature.

  • Monitor via TLC or LC-MS. Deprotection of the t-butyl group is usually fast (1–2 hours).

  • Work-up: Evaporate volatiles under reduced pressure (keep bath < 40°C). Co-evaporate with toluene (3x) to remove residual TFA.

  • Validation:

    
    H NMR should show the disappearance of the singlet at ~1.45 ppm (9H, t-Bu) while the oxetane methylene protons (AB system around 4.4–4.8 ppm) remain intact.
    

Scientific Rationale: Metabolic Stability Mechanism

The following diagram explains why this building block is used to replace standard alkyl chains in drug candidates.

MetabolicStability GemDimethyl Standard Gem-Dimethyl Group (-C(Me)2-) Metabolism CYP450 Oxidation (Hydroxylation of Methyls) GemDimethyl->Metabolism Susceptible C-H Bonds Oxetane Oxetane Bioisostere (-C(Ring)-) Block Metabolic Block (No Abstractable Protons) Oxetane->Block Quaternary Carbon Polarity Reduced Lipophilicity (Lower LogD) Oxetane->Polarity Ether Oxygen Clearance Rapid Clearance (Short Half-Life) Metabolism->Clearance Result Improved PK Profile (High Stability + Solubility) Block->Result Polarity->Result

Figure 2: Mechanism of action for oxetane-mediated metabolic stability enhancement.

Troubleshooting & Best Practices

  • Storage: Store the building block at -20°C. If it is the free amine, it may absorb CO

    
     from the air to form carbamates; store under Argon.
    
  • Solubility: If the peptide becomes insoluble during synthesis (common with rigid

    
    -peptides), switch solvent to NMP or add chaotropic salts (LiCl).
    
  • Ring Opening: Avoid using strong Lewis acids (e.g., BF

    
    OEt
    
    
    
    , TiCl
    
    
    ) in subsequent steps, as these can force the oxetane ring to open. Standard TFA deprotection is safe.

References

  • Wuitschik, G., et al. (2010).[1][2][3][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][3][5][6] Angewandte Chemie International Edition, 49(48), 9052–9067.[3][4]

  • Wuitschik, G., Carreira, E. M., et al. (2010).[1][2][3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][2][3] Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][4]

  • Burkhard, J. A., et al. (2010).[2][3][4] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters, 12(9), 1944–1947.

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery.[1][2][3][5][6][7][8][9] Current Topics in Medicinal Chemistry.

Sources

Application Note: Synthesis of Metabolically Stable Peptide Analogs with Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing Tert-butyl 2-(3-aminooxetan-3-yl)acetate to synthesize metabolically stable peptide analogs. It addresses the specific chemical challenges posed by the oxetane ring—steric hindrance and altered nucleophilicity—and provides validated workflows for incorporation and stability testing.


-amino acid precursor)

Introduction: The Oxetane Advantage in Peptides

The incorporation of 3,3-disubstituted oxetanes into peptide backbones is a powerful strategy to overcome the two primary failure modes of peptide therapeutics: rapid proteolytic degradation and poor membrane permeability.

Tert-butyl 2-(3-aminooxetan-3-yl)acetate serves as a precursor to a


-amino acid isostere . Structurally, the oxetane ring at the 

-position introduces a "conformational lock" and alters the physicochemical properties of the adjacent amide bond.
Key Mechanistic Benefits
  • Metabolic Shielding: The steric bulk of the quaternary C3 center and the ring structure prevent proteases (e.g., chymotrypsin, pepsin) from accessing the peptide bond for hydrolysis.

  • pKa Modulation: The electronegative oxygen in the oxetane ring inductively withdraws electron density, lowering the pKa of the 3-amino group to ~6.0–6.5 (compared to ~9.5 for typical amines). This reduces the energetic penalty of desolvation during membrane crossing.

  • Solubility: The oxetane oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility despite the lipophilic bulk.

Chemical Properties & Handling[1][2]

PropertySpecification
Compound Name Tert-butyl 2-(3-aminooxetan-3-yl)acetate
Structure Oxetane ring with -NH₂ and -CH₂COOtBu at position 3
Molecular Weight ~187.24 g/mol
Amine pKa ~6.2 (Low nucleophilicity)
Stability Stable to base (piperidine). Acid Sensitive: Prolonged exposure to strong anhydrous acid can cause ring opening.
Storage -20°C, Desiccated. Hygroscopic amine.

Critical Handling Note: Due to the reduced nucleophilicity of the amino group (caused by the inductive effect of the oxetane oxygen), standard peptide coupling protocols (e.g., DIC/HOBt) often fail or proceed slowly. High-efficiency coupling reagents (HATU, COMU) are mandatory.

Synthetic Strategy & Workflows

The synthesis involves two distinct phases:[1][2][3][4]

  • Building Block Activation: Converting the precursor into an Fmoc-protected free acid suitable for Solid Phase Peptide Synthesis (SPPS).

  • Peptide Assembly: Overcoming steric hindrance during coupling.

Workflow Diagram (DOT)

OxetaneSynthesis Start Tert-butyl 2-(3-aminooxetan-3-yl)acetate (Starting Material) Step1 Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1  Amine Protection   Step2 Selective Ester Hydrolysis (TFA/DCM 1:1, 30 min) Step1->Step2  Acid Deprotection   Step3 Fmoc-Oxetane-OH (SPPS Building Block) Step2->Step3  Purification   Step4 SPPS Coupling (HATU/HOAt, Microwave) Step3->Step4  Resin Loading   Step5 Metabolically Stable Peptide Analog Step4->Step5  Cleavage & Isolation  

Caption: Workflow for converting the oxetane precursor into a synthesis-ready building block and subsequent peptide assembly.

Detailed Experimental Protocols

Protocol A: Preparation of Fmoc-Oxetane-OH Building Block

Objective: Convert the tert-butyl ester amine into an Fmoc-protected free acid for SPPS.

Reagents:

  • Tert-butyl 2-(3-aminooxetan-3-yl)acetate (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) (1.1 eq)

  • NaHCO₃ (2.5 eq)

  • Solvents: Water/Acetone (1:1), DCM, TFA.

Step-by-Step:

  • Fmoc Protection:

    • Dissolve the starting material in Water/Acetone (1:1 v/v) at 0.1 M concentration.

    • Add NaHCO₃ and stir until dissolved.

    • Add Fmoc-OSu slowly at 0°C. Warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check TLC or LC-MS for disappearance of amine.

    • Workup: Acidify carefully to pH 4 with 1M HCl (do not go lower to protect oxetane). Extract with Ethyl Acetate (3x).[5] Dry over Na₂SO₄ and concentrate.

  • Selective Ester Hydrolysis (tBu Removal):

    • Dissolve the crude Fmoc-intermediate in DCM (5 mL/mmol).

    • Add TFA (Trifluoroacetic acid) to a final concentration of 50% (v/v).

    • CRITICAL: Stir for exactly 30-60 minutes . Do not leave overnight. 3,3-disubstituted oxetanes are relatively stable, but prolonged exposure to strong acid can degrade the ring.

    • Quench: Immediately evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Purification:

    • Purify via flash column chromatography (Hexane/Ethyl Acetate with 0.1% Acetic Acid) to yield Fmoc-Oxetane-OH .

Protocol B: SPPS Incorporation (The "Difficult Coupling")

Objective: Couple the Fmoc-Oxetane-OH to the peptide chain, and couple the next amino acid to the sterically hindered oxetane amine.

Challenges:

  • Coupling the Oxetane Acid: The quaternary center at C3 creates steric bulk.

  • Coupling TO the Oxetane Amine: The amine is weakly nucleophilic (pKa ~6) and hindered.

Reagents:

  • Resin: Rink Amide or Wang Resin (Low loading ~0.3 mmol/g recommended).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine).

Step-by-Step:

  • Coupling Fmoc-Oxetane-OH to Resin:

    • Use 4.0 eq Fmoc-Oxetane-OH, 3.9 eq HATU, 8.0 eq DIPEA in DMF.

    • Reaction time: 2 hours at RT.

    • Note: Standard coupling is usually sufficient here.

  • Fmoc Removal:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Observation: The oxetane ring is completely stable to piperidine.

  • Coupling the Next Amino Acid (The Critical Step):

    • Problem: The oxetane amine is a poor nucleophile.

    • Solution: Use the HATU/HOAt system or COMU .

    • Cocktail: Amino Acid (5.0 eq) + HATU (5.0 eq) + HOAt (5.0 eq) + DIPEA (10 eq).

    • Conditions:

      • Option A (Microwave): 75°C for 10 minutes (Ensure max power is limited to avoid ring thermal stress, though 75°C is generally safe).

      • Option B (RT): Double coupling, 2 x 2 hours.

    • Validation: Perform a Chloranil test (Kaiser test may be inconclusive for hindered amines) to ensure coupling completion.

Protocol C: Global Deprotection & Cleavage

Objective: Release peptide from resin without destroying the oxetane.

Cocktail:

  • TFA (95%)

  • TIS (Triisopropylsilane) (2.5%)

  • Water (2.5%)

Procedure:

  • Cool the cleavage cocktail to 0°C before adding to the resin.

  • Add to resin and shake at RT for 2 hours maximum .

  • Precipitate in cold diethyl ether.

  • Note: The 3,3-disubstituted oxetane is generally stable to this duration of TFA exposure. Avoid "overnight" cleavage.

Validation: Metabolic Stability Assay

To confirm the utility of the oxetane modification, compare the analog against the native peptide.

Assay Conditions:

  • Matrix: Pooled Human Liver Microsomes (HLM) or Plasma.

  • Concentration: 1 µM peptide.

  • Timepoints: 0, 15, 30, 60, 120 min.

Protocol:

  • Pre-incubate HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 10 min.

  • Initiate reaction by adding NADPH regenerating system.

  • Add peptide (1 µM final).

  • At each timepoint, remove aliquot and quench in ice-cold Acetonitrile containing Internal Standard.

  • Centrifuge and analyze supernatant by LC-MS/MS.

  • Data Analysis: Plot ln(% remaining) vs. time. Calculate half-life (

    
    ).
    

Expected Result: The oxetane-modified peptide should show a significantly extended


 (>2-fold increase) compared to the native peptide, specifically blocking cleavage at the modified site.

References

  • Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical and metabolic modules in drug discovery. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of 3,3-disubstituted oxetanes: Bioisosteres for gem-dimethyl groups. Journal of Organic Chemistry. Link

  • Bull, J. A., et al. (2016).[6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Stepan, A. F., et al. (2011).[2] Metabolism-directed design of oxetane-containing macrocyclic peptides. Journal of Medicinal Chemistry. Link

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents: Guide to HATU and HOAt usage. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of Tert-butyl 2-(3-aminooxetan-3-yl)acetate with TFA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc deprotection of tert-butyl 2-(3-aminooxetan-3-yl)acetate using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Boc deprotection is incomplete, even after standard reaction times. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete deprotection is a frequent hurdle. Several factors can contribute to this issue, ranging from reagent purity to substrate-specific challenges.

Underlying Causes:

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effective concentration can be diminished by basic functionalities within the substrate or impurities. The Boc deprotection mechanism is acid-catalyzed, and for some substrates, the reaction rate shows a second-order dependence on the acid concentration.[1][2]

  • Steric Hindrance: The tertiary carbon center of the oxetane ring, adjacent to the nitrogen, can create steric congestion, slowing the approach of TFA to the Boc group.[3]

  • Reaction Time and Temperature: Standard protocols (e.g., 1-4 hours at room temperature) may be insufficient for this particular substrate.[4][5]

Troubleshooting Workflow:

  • Increase TFA Concentration: A common starting point is a 1:1 (v/v) mixture of TFA in a solvent like dichloromethane (DCM).[6] If the reaction is sluggish, switching to neat (100%) TFA can often accelerate the process.[5]

  • Extend Reaction Time: Monitor the reaction closely using an appropriate analytical technique (see Question 2). Some challenging deprotections may require extended periods, even overnight stirring.[5]

  • Increase Temperature: Gentle warming of the reaction mixture can be effective. However, exercise caution as elevated temperatures can potentially compromise the integrity of the oxetane ring, although 3,3-disubstituted oxetanes generally exhibit good thermal stability.[5][7]

Question 2: How can I effectively monitor the progress of the deprotection reaction?

Answer:

Real-time monitoring is crucial for determining the reaction endpoint and avoiding unnecessary exposure to harsh acidic conditions.

Recommended Analytical Methods:

Analytical MethodPrinciple & Key IndicatorsAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separation based on polarity. The product, a primary amine salt, is significantly more polar than the Boc-protected starting material and will have a lower Rf value.[1] Staining with ninhydrin is highly effective as it produces a distinct color with the newly formed primary amine.Simple, rapid, and cost-effective for qualitative monitoring.Can be less precise for quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides separation and mass identification. Look for the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M+H)+.Offers precise quantification of starting material, product, and any side products.[1]Requires more specialized equipment and time.
¹H NMR Spectroscopy Observes the chemical environment of protons. The most telling sign of complete deprotection is the disappearance of the characteristic singlet from the nine tert-butyl protons of the Boc group, typically found around 1.4 ppm.Provides definitive structural confirmation of deprotection.[8]The resulting TFA salt can sometimes cause peak broadening.[8]
Question 3: I'm observing unexpected side products in my reaction mixture. What are they, and how can I prevent their formation?

Answer:

The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[1][9] This electrophile can alkylate nucleophilic sites on your molecule or react with other species present.

Potential Side Reactions and Solutions:

  • Alkylation of the Product: The newly formed primary amine can potentially be alkylated by the tert-butyl cation, although this is generally less common than alkylation of more nucleophilic residues.

  • Oxetane Ring Opening: While 3,3-disubstituted oxetanes are relatively stable under acidic conditions, prolonged exposure to strong acids like TFA at elevated temperatures could lead to ring-opening.[7][10][11][12] It's important to note that studies have shown 3,3-disubstituted oxetanes can be stable even at a pH of 1.[7] However, the presence of the adjacent acetate functionality might influence this stability.

  • Ester Hydrolysis: The tert-butyl ester is also acid-labile and will be cleaved under these conditions to form the corresponding carboxylic acid. This is an expected and often desired transformation.

Preventative Measures - The Role of Scavengers:

To mitigate side reactions from the tert-butyl cation, the use of scavengers is highly recommended.[4][13] Scavengers are reagents that trap the carbocation, preventing it from reacting with your desired product.[13]

ScavengerFunctionTypical Concentration
Triisopropylsilane (TIS) A very effective carbocation scavenger, reducing it to isobutane.[4]2.5 - 5% (v/v)
Water Acts as a proton source and can quench the tert-butyl cation.[4]2.5 - 5% (v/v)
Thioanisole Useful for protecting sulfur-containing residues, though less relevant for this specific substrate.5% (v/v)

A common and effective general-purpose cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[9]

Question 4: What is the best way to work up the reaction and isolate the final product, 2-(3-aminooxetan-3-yl)acetic acid?

Answer:

The workup procedure depends on whether you want to isolate the free amine or its trifluoroacetate salt. The product is expected to be a zwitterionic and highly polar amino acid, which can present isolation challenges.

Protocol for Isolating the TFA Salt:

  • Removal of Volatiles: After confirming reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1]

  • Azeotropic Removal of Residual TFA: Residual TFA can be challenging to remove completely. Add a non-polar solvent like toluene or more DCM to the residue and re-concentrate.[5][6] Repeat this process 2-3 times.[1]

  • Precipitation: The TFA salt of the amino acid is often a solid. It can be precipitated by adding cold diethyl ether to the concentrated residue, followed by filtration.[1]

Protocol for Isolating the Free Amino Acid (Zwitterion):

  • Initial Concentration: Follow step 1 from the TFA salt isolation protocol.

  • Neutralization: If the product is soluble in an organic solvent like ethyl acetate, dissolve the residue and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[1][6] However, given the expected high polarity of the product, it may have low solubility in common organic solvents.

  • Alternative for Water-Soluble Amines: If the product is water-soluble, an aqueous workup should be avoided if you wish to isolate the TFA salt.[6] For obtaining the free amine, using a basic ion-exchange resin can be an effective method to neutralize the TFA salt without introducing large amounts of water.[14]

Question 5: Is the oxetane ring stable under the strong acidic conditions of TFA?

Answer:

This is a critical consideration. The stability of the oxetane ring is highly dependent on its substitution pattern.[7][10]

  • General Stability: Oxetanes are generally more stable than the highly strained epoxides but more reactive than tetrahydrofurans.[7] They are susceptible to ring-opening under acidic conditions, which is initiated by the protonation of the ring oxygen.[7][12]

  • The 3,3-Disubstitution Advantage: Your substrate, tert-butyl 2-(3-aminooxetan-3-yl)acetate, is a 3,3-disubstituted oxetane. This substitution pattern significantly enhances the ring's stability.[7][10] The substituents sterically hinder the approach of nucleophiles, making ring-opening less favorable.[10]

  • Experimental Evidence: Studies have demonstrated that 3,3-disubstituted oxetanes can exhibit remarkable stability, even at a pH of 1.[7] Furthermore, there is literature precedent for the successful Boc deprotection of an oxetane-containing compound using 10 equivalents of TFA over 22 hours without degradation of the oxetane ring.[15]

Experimental Protocols & Visualizations

Standard Protocol for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected tert-butyl 2-(3-aminooxetan-3-yl)acetate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[4][6]

  • Cooling: Cool the solution to 0 °C using an ice bath.[6]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA). A typical starting point is a 1:1 (v/v) mixture of TFA:DCM.[6] For potentially more robust deprotection, a scavenger cocktail such as 95:2.5:2.5 TFA/H₂O/TIS can be used.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2-3 times) to remove residual TFA. The resulting TFA salt can be used directly or further purified.[5][6]

Reaction Mechanism and Troubleshooting Flowchart

Boc Deprotection & Troubleshooting Workflow cluster_mechanism Mechanism cluster_troubleshooting Troubleshooting Start Boc-Protected Amine + TFA Protonation Protonation of Carbonyl Start->Protonation Step 1 Fragmentation Formation of Tert-butyl Cation + Carbamic Acid Protonation->Fragmentation Step 2 Decarboxylation Carbamic Acid -> Free Amine + CO2 Fragmentation->Decarboxylation Step 3 Final_Product Amine TFA Salt Decarboxylation->Final_Product Step 4 Monitor Monitor Reaction (TLC, LC-MS) Incomplete Incomplete Reaction? Monitor->Incomplete Side_Products Side Products? Incomplete->Side_Products No Increase_TFA Increase TFA Conc. or Extend Time Incomplete->Increase_TFA Yes Add_Scavenger Add Scavengers (e.g., TIS) Side_Products->Add_Scavenger Yes Workup Proceed to Workup Side_Products->Workup No Increase_TFA->Monitor Add_Scavenger->Monitor

Caption: Boc deprotection mechanism and troubleshooting workflow.

References
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1, 775-780. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Standard Removal of Boc Protecting Group. AAPPTec. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Angewandte Chemie International Edition, 49(27), 4516-4520. Available at: [Link]

  • Moody, C. J., & Rigg, A. J. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Communications, 51(77), 14466-14469. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Reddy, K. S., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28. Available at: [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25145-25152. Available at: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]

  • General Procedure for the deprotection of the Boc-group. Royal Society of Chemistry. Available at: [Link]

  • Van der Eycken, E., et al. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. QSAR & Combinatorial Science, 23(6-7), 495-498. Available at: [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. Available at: [Link]

  • Burkhard, J. A., et al. (2013). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 113(10), 7894-7937. Available at: [Link]

  • Kumar, V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(118), 97198-97201. Available at: [Link]

  • Grgičin, V., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Croatica Chemica Acta, 90(2), 211-216. Available at: [Link]

  • VILLA, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8016. Available at: [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • Sharma, G. V. M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 176-180. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: High-Yield Peptide Macrocyclization via Oxetane Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of peptide macrocyclization with oxetane incorporation Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Summary

Macrocyclization of short peptides (tetra-, penta-, and hexapeptides) is notoriously difficult due to high ring strain and the entropic penalty of bringing N- and C-termini into proximity. Traditional methods often result in C-terminal epimerization, cyclooligomerization, or low yields.

Incorporating a 3-aminooxetane unit as a bioisostere for the peptide backbone amide carbonyl (C=O) has emerged as a powerful strategy to solve these issues.[1] The oxetane ring acts as a potent turn-inducing element (superior to pseudoprolines or N-methylation), pre-organizing the linear precursor into a conformation that favors head-to-tail cyclization.[2][3]

This guide provides a validated workflow for designing, synthesizing, and cyclizing oxetane-modified peptides (OMPs), along with a troubleshooting matrix for common failure modes.

Part 1: Strategic Design & Pre-Organization

Why Oxetane?

The 3,3-disubstituted oxetane ring replaces the planar amide bond. Unlike flexible linear peptides, the oxetane imposes a specific geometric constraint that induces a "kink" or turn in the backbone.

  • Mechanism: The oxetane ring restricts conformational freedom, bringing the N- and C-termini closer (verified by NOE signals between

    
    ).
    
  • Stability: Contrary to early assumptions about strained rings, 3-aminooxetane peptides are stable to standard Fmoc SPPS conditions and TFA cleavage.

Design Rules
  • Placement: For maximum cyclization efficiency, place the oxetane modification centrally in the peptide sequence.[2]

    • Example: In a pentapeptide, position 3 is optimal.

  • Residue Selection: The oxetane modification is most easily introduced using pre-synthesized Oxetane-Modified Dipeptide (OMD) building blocks (e.g., Fmoc-Gly-Ox-Gly-OH).

Part 2: Experimental Workflow

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc chemistry is compatible, but specific handling of the oxetane unit is required.

Protocol:

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin.

    • Reasoning: Allows cleavage of the protected linear peptide (using 1% TFA) if you plan to cyclize in solution with side-chain protection (though fully deprotected cyclization is also common). For direct head-to-tail cyclization of fully deprotected peptides, Rink Amide or Wang resin can be used, but 2-CTC is safer for preventing premature loss of the oxetane if you are cautious.

  • Coupling the Oxetane Block:

    • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2.0 eq).

    • Stoichiometry: Use 1.5–2.0 equivalents of the oxetane dipeptide building block.

    • Time: 2 hours at Room Temperature (RT).

    • Note: The secondary amine within the oxetane backbone is already formed in the building block; you are coupling the carboxyl of the block to the resin-bound amine and then the amine of the block (after Fmoc removal) to the next AA.

  • Chain Elongation: Continue standard SPPS.

    • Critical: If coupling a bulky amino acid onto the N-terminus of the oxetane residue, use double coupling or switch to COMU/Oxyma to overcome steric hindrance.

Phase 2: Cleavage & Isolation

The oxetane ring is acid-stable, but "over-cooking" in TFA can lead to ring opening.

Recommended Cocktail (Reagent B modified):

  • TFA: 95%[4][5]

  • TIS (Triisopropylsilane): 2.5%

  • H2O: 2.5%[5][6]

  • Conditions: 2 hours at RT. Do not heat.

Phase 3: The Macrocyclization Reaction

This is the critical step where the oxetane's pre-organization pays off.

Protocol:

  • Concentration: High dilution is mandatory to favor intramolecular cyclization over intermolecular oligomerization.

    • Target:

      
       M (1 mM) in dry DMF.
      
  • Reagents:

    • Activator: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is preferred over PyBOP/HATU for cyclization.

    • Reasoning: DEPBT minimizes C-terminal epimerization, a common risk during the slow kinetics of macrocyclization.

    • Base: DIPEA (3.0 eq).

  • Procedure:

    • Dissolve linear precursor in DMF.

    • Add DIPEA.[5]

    • Add DEPBT (1.5 eq) last.

    • Stir at RT for 12–24 hours.[7]

  • Work-up: Evaporate DMF, redissolve in MeCN/H2O, and purify via RP-HPLC.

Part 3: Visualization of Workflow

PeptideMacrocyclization Start Start: Linear Peptide Design SPPS SPPS with Oxetane Dipeptide Block (Fmoc-AA-Ox-AA-OH) Start->SPPS Cleavage Cleavage from Resin (95% TFA, 2.5% TIS, 2.5% H2O) SPPS->Cleavage Check1 QC: LCMS Analysis (Check for Ring Opening) Cleavage->Check1 Check1->Cleavage Ring Opened? Reduce Acid Exposure Cyclization Macrocyclization (1 mM in DMF, DEPBT, DIPEA) Check1->Cyclization Intact Mass Purification RP-HPLC Purification Cyclization->Purification Final Final Oxetane-Modified Cyclic Peptide Purification->Final

Caption: Workflow for the synthesis and macrocyclization of oxetane-modified peptides (OMPs).

Part 4: Troubleshooting Guide (Q&A)

Category 1: Low Cyclization Yield

Q: I used the oxetane modification, but my yield is still <20%. What is wrong? A: Even with oxetane, "difficult" sequences exist. Check these three parameters:

  • Dilution: Are you strictly at 1 mM? At 5 mM or 10 mM, dimerization competes significantly with cyclization.

  • Reagent Choice: If using HATU, switch to DEPBT . HATU is too fast and "hot," often leading to epimerization or hydrolysis before the ring can close. DEPBT provides a slower, more controlled activation.

  • Positioning: If the oxetane is at the N- or C-terminus of the linear precursor, the turn-inducing effect is wasted. Re-design the linear precursor so the oxetane is in the middle of the chain (e.g., for a pentapeptide, linear sequence should be AA1-AA2-Oxetane-AA4-AA5).

Q: My LCMS shows a mass corresponding to the "Linear Dimer" instead of the Cyclic Monomer. A: This indicates intermolecular reaction dominance.

  • Solution: Perform the addition of the coupling reagent slowly (syringe pump addition over 4 hours) to the peptide solution. This keeps the instantaneous concentration of activated peptide extremely low, statistically favoring intramolecular reaction.

Category 2: Stability & Side Reactions

Q: After TFA cleavage, I see a mass of [M + 18]. Did the oxetane ring hydrolyze? A: Yes, this is likely acid-catalyzed ring opening (hydrolysis to the diol or amino-alcohol).

  • Root Cause: 3,3-disubstituted oxetanes are generally stable, but prolonged exposure to TFA (>3 hours) or high temperatures (exotherms during cleavage) can trigger opening.

  • Fix:

    • Limit cleavage time to 90 minutes .

    • Ensure the cleavage cocktail is ice-cold when added to the resin.

    • Avoid scavengers with free thiols (like EDT) if not strictly necessary, as they can sometimes act as nucleophiles to open the ring under acidic conditions.

Q: I cannot couple the next amino acid onto the oxetane residue during SPPS. A: The amino group of the oxetane building block (after Fmoc removal) is sterically hindered and has reduced nucleophilicity.

  • Fix: Use HATU or COMU with HOAt as an additive. Perform a double coupling (2 x 1 hour). Elevating temperature to 50°C can help, but do not exceed this to preserve ring integrity.

Category 3: Data Comparison

Table 1: Impact of Oxetane vs. Control on Cyclization Yield (Pentapeptide Model)

ModificationCyclization ReagentConcentrationIsolated YieldNotes
None (Gly) PyBOP1 mM13-23%High oligomerization observed
N-Methylation PyBOP1 mM25-30%Moderate improvement
Oxetane PyBOP1 mM54-64% Significant reduction in dimer
Oxetane DEPBT 1 mM51% >95:5 dr (Lowest epimerization)

Data synthesized from Shipman et al. and Carreira et al. studies.

References

  • Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 2019. [Link]

  • Solid-phase synthesis of oxetane modified peptides. Organic Letters, 2017. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 2023. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016. [Link]

Sources

Technical Support Center: Managing Tert-butyl Cations in Boc Deprotection Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of tert-butoxycarbonyl (Boc) group deprotection. Our focus is on the practical management of the reactive tert-butyl cation, a common source of side reactions that can compromise the yield and purity of your target molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the molecule of interest, leading to undesired modifications.[1][3][4]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][5] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][6]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2] Methionine can also be oxidized to methionine sulfoxide under certain conditions.[1]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated residues.[1][2][7]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated by the tert-butyl cation.[1][2][5]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][6] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[1][7] The scavenger effectively intercepts the electrophile before it can cause damage to the target molecule.

Q4: What are the signs of incomplete Boc deprotection?

A4: Incomplete Boc deprotection can occur due to insufficient acid concentration, short reaction times, or low temperatures.[1][8] Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[1] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]

II. Troubleshooting Guides

Issue 1: My LC-MS shows a mass corresponding to my product +56 Da.
  • Likely Cause: This mass increase is the characteristic signature of tert-butylation, where a tert-butyl group (C₄H₈, 56 Da) has been added to your molecule.[2] This is a direct result of the tert-butyl cation reacting with a nucleophilic site on your compound.[2][9]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance on scavenger selection.[1][9]

Issue 2: The deprotection reaction is incomplete or very slow.
  • Possible Cause 1: Insufficient Acid Strength or Concentration. The cleavage of the Boc group is an acid-catalyzed process.[8][10] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[8]

    • Solution: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 50% TFA in DCM to 95% TFA).[2] For challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[5][8]

  • Possible Cause 2: Insufficient reaction time or temperature. [1][8]

    • Solution: Extend the reaction time and monitor the progress closely by TLC or LC-MS.[8] Gentle warming of the reaction mixture may be necessary, but this may also increase side product formation if scavengers are not used.[1][8]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine. [8]

    • Solution: For sterically hindered substrates, a longer reaction time or a stronger acid system may be required.[8] It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]

III. Scavenger Selection and Protocols

The choice of scavenger is critical for a successful Boc deprotection, especially in peptide synthesis where multiple sensitive residues may be present.

Table 1: Common Scavengers for Tert-butyl Cation
ScavengerTypical Concentration (v/v)PurposeReference(s)
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger, particularly for Trp. Reduces the tert-butyl cation.[1][11][12]
Triethylsilane (TES)5 - 10%Effective at reducing the tert-butyl cation to isobutane.[1]
Water1 - 5%General carbocation scavenger, forms tert-butanol.[1][6][12]
Thioanisole5 - 10%Carbocation scavenger, particularly effective in preventing S-alkylation of Met.[1][11][13]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine residues.[1][11][14]
Phenol5%Carbocation Scavenger.[1]
Dimethyl sulfide (DMS)-Helps prevent oxidation of Methionine.[1][13]
Table 2: Common Scavenger Cocktails for Boc Deprotection
Cocktail NameComposition (v/v/v)Primary Use & Key Features
Standard TFA/TIS/H₂O (95:2.5:2.5)A general-purpose and effective cocktail for many sequences.[1][6]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Used for peptides with multiple sensitive residues.[1][15]
For Methionine TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w)Specifically designed to prevent both S-alkylation and oxidation of methionine.[1]
Experimental Protocols
General Protocol for Boc Deprotection using a Scavenger
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).[1]

  • Reagent Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 10-20 equivalents of triethylsilane.[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified. For peptides, precipitation in cold diethyl ether is a common work-up procedure.[1][7]

Protocol for Deprotection of a Tryptophan-Containing Peptide
  • Resin Swelling: Swell the dry peptidyl-resin (e.g., 100 mg) in DCM in a suitable reaction vessel for 30 minutes. Drain the DCM.[6]

  • Cocktail Preparation: Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail. Caution: Prepare the cocktail fresh in a fume hood.[6]

  • Cleavage: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized.[6]

  • Collection: Filter the cleavage mixture into a clean collection tube. Wash the resin twice with a small volume of fresh cleavage cocktail and combine the filtrates.[6]

  • Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.[7]

  • Isolation: Centrifuge the tube to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

IV. Visualized Mechanisms and Workflows

Mechanism of Boc Deprotection and Scavenging

Boc_Deprotection cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenging Pathway Boc_Protected Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate Boc_Protected->Protonated + H+ (TFA) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu+) Protonated->tBu_Cation Fragmentation Free_Amine Free Amine Salt (R-NH3+) Carbamic_Acid->Free_Amine Decarboxylation Side_Products Alkylated Side Products (e.g., Trp-tBu) tBu_Cation->Side_Products Alkylation of Nucleophilic Residues Trapped_Cation Trapped Cation (e.g., Isobutane, t-Butanol) tBu_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS, H2O)

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting Workflow for Boc Deprotection

Troubleshooting_Workflow Start Start: Boc Deprotection Check_Completion Reaction Complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Acid Increase Acid Conc. or Time/Temp Incomplete->Increase_Acid Increase_Acid->Check_Completion Change_Acid Switch to Stronger Acid (e.g., 4M HCl/Dioxane) Increase_Acid->Change_Acid Still Incomplete Change_Acid->Check_Completion Check_Purity Check Purity (LC-MS) Complete->Check_Purity Pure Pure Product Check_Purity->Pure Pure Side_Products Side Products Observed? (e.g., +56 Da) Check_Purity->Side_Products Impurities Present End End: Purify Product Pure->End Side_Products->Pure No Add_Scavengers Add/Optimize Scavengers (TIS, Thioanisole, EDT, etc.) Side_Products->Add_Scavengers Yes Add_Scavengers->Start Re-run Reaction

Sources

Validation & Comparative

Technical Guide: NMR Structural Validation of Oxetane-Modified Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of oxetane rings (1,3-epoxypropanes) into peptide backbones represents a paradigm shift in peptidomimetic design. Unlike traditional hydrophobic constraints (e.g., gem-dimethyl groups), oxetane units offer a unique combination of conformational constraint , metabolic stability , and reduced lipophilicity .

This guide provides a comparative analysis and a rigorous NMR methodology for validating the secondary structures of oxetane-modified peptides. It is designed for medicinal chemists and structural biologists seeking to replace labile amide bonds or hydrophobic spacers with polar, metabolically robust oxetane isosteres.

Part 1: The Comparative Landscape

Oxetane vs. Traditional Structural Modifiers

The primary challenge in peptide drug discovery is balancing structural rigidity (entropy reduction) with physicochemical properties (solubility/permeability).

The Competitors:

  • Gem-dimethyl (Aib/Thorpe-Ingold Effect): The standard for inducing helicity or turns. However, it significantly increases lipophilicity (

    
    ), often leading to poor solubility and metabolic liability at adjacent sites.
    
  • N-Methylation: Improves metabolic stability and membrane permeability but often complicates synthesis and induces cis/trans isomerism heterogeneity in NMR spectra.

  • Oxetane Incorporation: Acts as a hydrophilic gem-dimethyl surrogate or a carbonyl isostere. It introduces a permanent "kink," destabilizing

    
    -helices while strongly promoting 
    
    
    
    -turns or
    
    
    -turns.
Performance Matrix: Oxetane vs. Alternatives[1][2][3]
FeatureOxetane-Modified Amino Acid Gem-Dimethyl (Aib) N-Methylation Wild-Type (Gly/Ala)
Primary Structural Effect Turn Inducer / Helix Breaker Helix/Turn InducerCis/Trans IsomerismFlexible / Random Coil
Lipophilicity (

)
Decreases (Polar) Increases (Hydrophobic)IncreasesNeutral
Metabolic Stability High (Blocks proteolysis) Moderate (Steric shield)HighLow
Solubility (Aq) High LowLow/ModerateModerate
H-Bond Capability Acceptor only (Ether O) None (Alkyl)Loss of Donor (NH)Donor & Acceptor
NMR Signature Distinct AB/AX system (

4.5-5.0)
Singlet Methyls (

1.2-1.5)
N-Me Singlet (

2.8-3.2)
Standard

Key Insight: Oxetane incorporation at the central position of a peptide backbone is proven to disrupt


 hydrogen bonding characteristic of 

-helices, instead favoring short-range

interactions typical of turns [1, 2].

Part 2: NMR Methodology for Structural Validation

To validate the conformational bias imposed by oxetane, a self-validating NMR workflow is required. Standard 1D proton NMR is insufficient due to signal overlap and lack of spatial information.

Core Protocol: Solution-State Conformational Analysis
Phase 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 or H2O/D2O (90:10) with water suppression.

    • Rationale: CDCl3 promotes intramolecular H-bonds artificially due to its non-polar nature. DMSO-d6 is preferred for identifying solvent-shielded amide protons (true intramolecular H-bonds).

  • Concentration: 2–5 mM to prevent aggregation (which mimics secondary structure).

  • Reference: Internal TMS or solvent residual peak (DMSO quintet at 2.50 ppm).

Phase 2: Data Acquisition Strategy

Run the following suite at 298 K (and variable temperatures for step 3):

  • 1D

    
    H NMR:  Baseline check for purity and dispersion.
    
    • Oxetane Marker: Look for characteristic oxetane ring protons (methylene groups) appearing as doublets or multiplets in the 4.4 – 5.2 ppm range.

  • 2D TOCSY (Total Correlation Spectroscopy): Mixing time: 60–80 ms.

    • Purpose: Identify spin systems (amino acid residues). The oxetane ring protons will show correlations distinct from the peptide backbone

      
      .
      
  • 2D ROESY (Rotating-frame Overhauser Effect): Mixing time: 200–300 ms.

    • Why ROESY over NOESY? Peptides (MW 500–2000 Da) often fall in the "zero-crossing" regime where NOE signals vanish (

      
      ). ROESY guarantees positive cross-peaks (opposite sign to diagonal).
      
    • Target: Inter-residue correlations (

      
      ) to establish sequential connectivity and spatial proximity.
      
  • Variable Temperature (VT) Experiments:

    • Range: 298 K to 323 K (25°C to 50°C) in 5 K increments.

    • Target: Track the chemical shift of Amide (

      
      ) protons.
      
Phase 3: Data Analysis & Calculation

1. Temperature Coefficients (


): 
This is the gold standard for distinguishing intramolecular H-bonds (stable structure) from solvent-exposed protons.
  • Formula: Plot

    
     (ppm) vs. Temperature (K). The slope is the coefficient.
    
  • Thresholds:

    • > -4.6 ppb/K (e.g., -2.0): Strong intramolecular H-bond (Shielded). Indicates Turn/Helix.

    • < -4.6 ppb/K (e.g., -8.0): Solvent exposed. Indicates Random Coil.

2. Coupling Constants (


): 
Extract from 1D spectra or high-res 2D HSQC. Use the Karplus relation to estimate the dihedral angle 

.
  • < 6 Hz: Consistent with Helical/Turn conformations.

  • > 8 Hz: Consistent with Extended (

    
    -sheet) conformations.
    

Part 3: Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

NMR_Workflow cluster_Acquisition 4. Data Acquisition Synthesis 1. Synthesis (Oxetane Insertion) Purification 2. Purification (HPLC > 95%) Synthesis->Purification SamplePrep 3. NMR Sample Prep (DMSO-d6, 2-5mM) Purification->SamplePrep TOCSY TOCSY (Assignment) SamplePrep->TOCSY ROESY ROESY (Distance Constraints) SamplePrep->ROESY VT_NMR VT-NMR (Temp Coeffs) SamplePrep->VT_NMR Analysis 5. Data Analysis (Delta/Temp & NOE) TOCSY->Analysis ROESY->Analysis VT_NMR->Analysis MD_Sim 6. Restrained MD (Structure Calculation) Analysis->MD_Sim Constraints Validation 7. Final Model (Turn vs Helix) MD_Sim->Validation

Figure 1: Integrated workflow for the synthesis and NMR-based structural elucidation of oxetane-modified peptides.

Part 4: Interpreting the Data (Case Study Logic)

When analyzing oxetane-modified peptides, the data often diverges from wild-type expectations. Use this logic tree to interpret your specific NMR outcomes.

Interpretation_Logic Start Analyze Amide Proton (NH) Temp Coefficient Check_Coeff Is Slope > -4.6 ppb/K? Start->Check_Coeff Yes_Shielded H-Bonded (Shielded) Check_Coeff->Yes_Shielded Yes (e.g. -2.5) No_Exposed Solvent Exposed Check_Coeff->No_Exposed No (e.g. -7.0) Check_NOE Check ROESY (i, i+2) vs (i, i+4) Yes_Shielded->Check_NOE Conclusion_Failure Structure Destabilized (Random Coil) No_Exposed->Conclusion_Failure Turn Strong dNN(i, i+2) = Beta/Gamma Turn Check_NOE->Turn Short Range Helix Strong dNN(i, i+4) = Alpha Helix Check_NOE->Helix Long Range Conclusion_Oxetane Oxetane Effect: Turn Induction Confirmed Turn->Conclusion_Oxetane Helix->Conclusion_Failure Rare for Oxetane

Figure 2: Decision logic for classifying secondary structure based on NMR temperature coefficients and NOE connectivity.

Critical Analysis of Results
  • The "Kink" Effect: If you observe a disruption in sequential

    
     connectivity at the oxetane site but strong 
    
    
    
    or
    
    
    correlations for
    
    
    , the oxetane has successfully induced a turn [2].
  • Helix Death: If comparing to a wild-type helix, expect the oxetane variant to lose characteristic medium-range

    
     and 
    
    
    
    NOEs. This confirms the oxetane acts as a "helix breaker" [1].[1]

References

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem. URL:[Link] Context: Establishes oxetane as a helix-destabilizing element that introduces kinks and favors short-range H-bonds.[2][3]

  • Synthesis and structure of oxetane containing tripeptide motifs. Source:Chem. Commun.[4] (Shipman Group) URL:[Link] Context: Provides direct NMR evidence (NOE patterns) that oxetane modification induces turns in linear peptide backbones.[2]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source:J. Med. Chem. (Carreira Group) URL:[5][6][Link] Context: The foundational text on using oxetanes as polar, metabolically stable surrogates for gem-dimethyl and carbonyl groups.

  • Amide proton temperature coefficients as hydrogen bond indicators in proteins. Source:J. Biomol. NMR URL:[Link] Context: Defines the -4.6 ppb/K threshold for validating intramolecular hydrogen bonding via VT-NMR.

Sources

The Oxetane Advantage: A Comparative Guide to the Bioactivity of Peptides Modified with Tert-butyl 2-(3-aminooxetan-3-yl)acetate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of more effective peptide therapeutics, the introduction of non-natural amino acids has emerged as a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability.[1][2][3] Among the burgeoning class of peptidomimetics, the incorporation of oxetane-containing amino acids, particularly analogues of Tert-butyl 2-(3-aminooxetan-3-yl)acetate, represents a significant advancement. This guide provides a comprehensive comparison of the bioactivity of oxetane-modified peptides against their natural counterparts and other common modifications, supported by experimental data and detailed protocols.

The core principle behind this modification lies in replacing a backbone amide C=O group with a four-membered oxetane ring.[4][5] This seemingly subtle substitution imparts a range of desirable physicochemical properties, from enhanced resistance to proteolytic degradation to profound effects on peptide conformation.[6][7][8]

Unveiling the Structural and Functional Impact of Oxetane Incorporation

The substitution of a planar amide bond with a puckered, three-dimensional oxetane ring introduces a significant conformational constraint on the peptide backbone.[9] This has several profound consequences:

  • Induction of Turns: The oxetane moiety has been shown to induce turn-like structures in linear peptides. This pre-organization can be particularly advantageous for processes like macrocyclization, often leading to improved yields and faster reaction rates compared to unmodified peptides or even those with other turn-inducing elements like N-methylation.[4]

  • Disruption of α-Helices: Conversely, when incorporated into an α-helical peptide, the oxetane ring acts as a "helix breaker."[6][10] Circular dichroism and NMR spectroscopy have demonstrated a significant loss of helicity upon oxetane incorporation.[6] Molecular dynamics simulations suggest this is due to the introduction of a kink in the helical axis and the disruption of the characteristic (i, i+4) hydrogen bonding pattern.[4][6] This property can be exploited to modulate peptide-protein interactions where a specific folded conformation is required.

  • Bioisosteric Replacement of Carbonyl Groups: The oxetane ring serves as an excellent bioisostere for the carbonyl group.[7] It can participate in hydrogen bonding as both a donor and acceptor, thus preserving key interactions with biological targets.[9] This allows for the retention of biological activity while improving other drug-like properties.

Comparative Analysis of Bioactivity and Physicochemical Properties

The true value of oxetane modification is best understood through a direct comparison with both the parent peptide and other modification strategies.

PropertyUnmodified PeptideOxetane-Modified PeptideAlternative (e.g., Pseudoproline)Rationale & Causality
Proteolytic Stability Low (rapidly degraded by proteases)High (non-hydrolyzable amide bond surrogate)[8]Moderate to HighThe replacement of the scissile amide bond with the stable oxetane-amine linkage confers significant resistance to enzymatic cleavage.[8]
Conformational Flexibility HighLow (induces turns, disrupts helices)[4][6]Low (induces kinks)[11][12]The rigid, puckered structure of the oxetane ring restricts the rotational freedom of the peptide backbone.
Bioactivity (Receptor Binding) VariableOften Retained [13]Often RetainedAs a carbonyl bioisostere, the oxetane can maintain crucial hydrogen bonding interactions with the target receptor.[9]
Cell Permeability Generally LowPotentially Improved [14]VariableThe increased polarity and altered conformation can influence membrane translocation, though this is sequence-dependent.[14]
Oral Bioavailability Very LowPotentially Improved [1]Potentially Improved[1]Enhanced metabolic stability and potentially improved permeability contribute to better oral bioavailability.[1][15]

Quantitative Data Snapshot:

While comprehensive head-to-head studies are emerging, existing data underscores the potential of oxetane modification. For instance, a cyclic pentapeptide inhibitor of Aminopeptidase N, cCNGRC, displayed similar IC50 values in the presence or absence of an oxetane at the glycine residue, demonstrating full retention of bioactivity upon amide bond replacement.[13] In other drug discovery campaigns, the introduction of an oxetane moiety into small molecules has led to dramatic improvements in potency and permeability. For example, the optimization of a Bruton's tyrosine kinase (BTK) inhibitor with an oxetane resulted in a compound with an IC50 of 0.85 nM and a permeability (Papp) of 1.42 x 10⁻⁶ cm/s.[14]

Experimental Protocols

Synthesis of Oxetane-Modified Peptides via SPPS

The incorporation of oxetane-containing amino acids is most efficiently achieved using pre-synthesized Fmoc-protected dipeptide building blocks in standard solid-phase peptide synthesis (SPPS).[16][17][18][][20]

spss_workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Fmoc-Oxetane-Dipeptide-OH (HATU/DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Cycle for subsequent amino acids Washing2->Repeat n cycles Cleavage 7. Cleavage & Deprotection (TFA cocktail) Repeat->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (MS, NMR) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Oxetane-Modified Peptides.

Step-by-Step Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove excess piperidine.

  • Activation and Coupling of Oxetane Building Block:

    • In a separate vessel, dissolve the Fmoc-oxetane dipeptide building block (e.g., Fmoc-Xaa-Ψ(CH₂-O)Gly-OH) (4 equivalents), HATU (3.9 equivalents), in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin-containing vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • Cycle Repetition: Repeat steps 2-5 for the coupling of subsequent standard Fmoc-protected amino acids.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and NMR.[21][22][23]

Proteolytic Stability Assay

This assay compares the stability of an oxetane-modified peptide to its unmodified counterpart in the presence of a protease like trypsin.

stability_assay cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Peptide_Sol Dissolve Peptides (Unmodified & Oxetane-Modified) in Assay Buffer Incubation Incubate Peptides with Trypsin at 37°C Peptide_Sol->Incubation Trypsin_Sol Prepare Trypsin Solution in Assay Buffer Trypsin_Sol->Incubation Timepoints Aliquots taken at t=0, 15, 30, 60, 120 min Incubation->Timepoints Quench Quench reaction with 10% TFA Timepoints->Quench LCMS Analyze samples by LC-MS Quench->LCMS Quantify Quantify remaining peptide by peak area integration LCMS->Quantify HalfLife Calculate Half-Life (t½) Quantify->HalfLife

Caption: Workflow for a comparative proteolytic stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of both the unmodified and the oxetane-modified peptide in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a 0.1 mg/mL solution of trypsin in the same buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix 90 µL of each peptide stock solution with 10 µL of the trypsin solution (final peptide concentration ~0.9 mg/mL, peptide:enzyme ratio ~10:1 w/w).

    • Prepare control tubes for each peptide with 10 µL of buffer instead of the trypsin solution.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of 10% TFA.

  • Analysis:

    • Analyze the quenched samples by LC-MS.

    • Monitor the disappearance of the parent peptide peak over time.

    • Integrate the peak area of the parent peptide at each time point.

  • Data Interpretation: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) for each peptide. A significantly longer half-life for the oxetane-modified peptide indicates increased proteolytic stability.[24]

In Vitro Cell Permeability (Caco-2) Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of drugs.[25][26]

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be above 300 Ω·cm².

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) permeability, add the test peptide (typically at 10 µM) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test peptide to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Sampling: At the end of the incubation period, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the peptide in the samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess if the peptide is a substrate for efflux transporters.

Conclusion and Future Outlook

The replacement of a single amino acid with an oxetane-containing analogue is a powerful strategy for enhancing the therapeutic potential of peptides. This modification offers a compelling combination of increased proteolytic stability, conformational constraint, and retained bioactivity. While the precise impact on any given peptide is sequence- and context-dependent, the evidence strongly supports the use of this approach to generate peptidomimetics with improved drug-like properties. As synthetic methodologies become more refined and accessible, we can anticipate the increased application of oxetane-modified peptides in the development of next-generation therapeutics with superior efficacy and bioavailability.

References

  • Beadle, J. D., et al. (2019). Development of Oxetane Modified Building Blocks for Peptide Synthesis. LJMU Research Online.
  • Shipman, M., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3303–3306.
  • Notman, R., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Chemical Science, 11(46), 12536–12543.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(15), 9667-9753.
  • BenchChem. (2025). Application Notes and Protocols for 2-Oxetanemethanamine in Solid-Phase Synthesis. BenchChem.
  • Jamieson, A. G., et al. (2019). Oxetane modified cyclic peptides by head-to-tail macrocyclisation. Chemical Science, 10(9), 2465-2472.
  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(11), 1739-1786.
  • Wadsworth, A. H., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 12(10), 3803-3824.
  • Aapptec. (2019). Pseudoproline Dipeptides. Aapptec Peptides.
  • Lam, S. S., & Spitale, R. C. (2019). Determination of oxidative protein modifications using mass spectrometry. Methods in Molecular Biology, 1871, 161-177.
  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(16), 4252–4255.
  • Evotec. Caco-2 Permeability Assay. Evotec Website.
  • Roesner, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12489–12519.
  • University of Warwick. Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. Warwick Institutional Repository.
  • D'Andrea, L., et al. (2005). 10Helical conformations in oxetane β-amino acid hexamers. Chemistry – A European Journal, 11(13), 3925-3934.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS. AltaBioscience Website.
  • Bachem. (2019). Bioavailability of peptides. Bachem Website.
  • G. T. G. Roma, et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1716.
  • Phelan, A., et al. (2015). Monitoring proteolytic processing events by quantitative mass spectrometry. Expert Review of Proteomics, 12(4), 385-397.
  • Winiarska, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530.
  • Bachem. (2021). Pseudoproline & Isoacyl dipeptides. Bachem Website.
  • Biondaro, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943.
  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
  • Shipman, M., et al. (2014). Synthesis and structure of oxetane containing tripeptide motifs. Organic & Biomolecular Chemistry, 12(36), 7074-7083.
  • BMG LABTECH. Binding Assays. BMG LABTECH Website.
  • Diva-Portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells.
  • Revvity. Receptor-Ligand Binding Assays. Revvity Website.
  • Nielsen, D. S. (2017). Structural Features in Orally Bioavailable Cyclic Peptides. UQ eSpace, The University of Queensland.
  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive natural products II: Chemistry and biology.
  • Lam, H., et al. (2006). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 78(23), 8122–8130.
  • Jolliffe, K. A. (2018). The Pseudoproline Approach to Peptide Cyclization.
  • Butenko, M. A., et al. (2014). Tools and Strategies to Match Peptide-Ligand Receptor Pairs. The Plant Cell, 26(5), 1838–1847.
  • Peptides.co. (2025). Peptide Bioavailability: Advances in Structural Modification and Oral Uptake Mechanisms. Peptides.co Website.
  • Chapman University Digital Commons. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.
  • BOC Sciences. (2024).
  • Bruker. (2025). A case study on the analysis of exenatide using NMR spectroscopy. Bruker Website.
  • Labome. (2022). Receptor-Ligand Binding Assays. Labome Website.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep Website.
  • Di, L. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077.
  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube.

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Precision Structural Engineering: X-ray Crystallography of Oxetane-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Oxetane Rush" in Structural Biology

In the realm of peptidomimetics, the 3,3-disubstituted oxetane unit has emerged not merely as a bioisostere but as a precision tool for conformational editing. While traditionally viewed as a polarity-tunable replacement for gem-dimethyl or carbonyl groups, recent crystallographic evidence reveals a more profound role: oxetanes act as structural interrupters and turn inducers .

For the structural biologist and drug developer, the oxetane unit offers a paradox: it increases solubility (typically hindering crystallization) while simultaneously rigidifying local backbone conformation (aiding resolution). This guide dissects the crystallographic nuances of oxetane-peptides, comparing them against native amides and classical isosteres, and provides a validated workflow for their structural characterization.

Comparative Structural Analysis

The decision to incorporate an oxetane unit hinges on specific structural goals. Unlike flexible linear peptides, oxetane-modified backbones adopt distinct vectors.

The Isosteric Triad: Oxetane vs. Carbonyl vs. Gem-Dimethyl

The oxetane ring is often described as a "hybrid" mimic. X-ray data confirms it occupies the steric volume of a gem-dimethyl group but retains the dipole and hydrogen-bond acceptor capability of a carbonyl.

ParameterOxetane Unit (3,3-disubstituted)Carbonyl (Amide C=O)Gem-Dimethyl Structural Impact
Bond Angles C-O-C: ~90.2°C-C-O: ~92.0°sp² planar (~120°)Tetrahedral (~109.5°)Oxetane imposes a square-planar-like constraint, distinct from sp² or sp³ geometries.
Puckering Nearly planar (< 16°)Planar (0°)N/AHigh rigidity; acts as a "conformational lock."
H-Bonding Strong Acceptor (Lone pairs exposed)Strong AcceptorNoneRetains solvation/binding interactions unlike gem-dimethyl.
Torsion (

)
Gauche preferencePlanar (cis/trans)FlexibleCRITICAL: Oxetanes force the backbone into a gauche turn, disrupting helices.
Solubility High (Polar)ModerateLow (Lipophilic)Oxetanes increase solubility 4–4000x, complicating nucleation.
The "Gauche Effect" and Helix Disruption

Crystallographic surveys (CSD analysis) reveal a fundamental divergence in backbone trajectory.

  • Native Amides: Predominantly adopt planar trans (

    
    ) or cis (
    
    
    
    ) conformations.[1]
  • Amino-Oxetanes: The 3-amino-oxetane unit forces the backbone torsion angles into a gauche conformation (

    
    ).
    

Consequence: When introduced into an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-helix, the oxetane acts as a "helix breaker."[2] It disrupts the characteristic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

hydrogen bonding pattern, introducing a kink.[2][3] However, this same property makes it superior for inducing turns in macrocycles, facilitating head-to-tail cyclization where native peptides fail.

Experimental Methodology: A Self-Validating Workflow

Crystallizing oxetane-peptides requires deviating from standard hydrophobic peptide protocols due to their enhanced polarity.

Synthesis & Purity Pre-Check
  • Context: Most oxetane peptides are synthesized via conjugate addition to 3-(nitromethylene)oxetane.

  • Purity Requirement: Ensure removal of diastereomers before crystallization. The oxetane ring is stable, but the adjacent stereocenters (created during synthesis) can lead to epimeric mixtures that inhibit crystal growth. Validate via NMR (distinct chemical shifts for oxetane protons:

    
     4.5–5.0 ppm).
    
Crystallization Screening Protocol

Challenge: High aqueous solubility makes "crashing out" difficult. Solution: Use the "Salting-Out / Anti-solvent" hybrid approach.

Step-by-Step Protocol:

  • Base Condition: Dissolve peptide in minimal Methanol or TFE (2,2,2-Trifluoroethanol). TFE is preferred as it stabilizes secondary structures, potentially countering the oxetane's destabilizing effect during nucleation.

  • Screen 1 (Polarity Shift): Vapor diffusion against Isopropyl Ether or Hexane. (Avoid water in the reservoir initially).

  • Screen 2 (Hofmeister Series): If oiling occurs, introduce high-molarity salts (Ammonium Sulfate, 1.5M - 2.0M) to force the polar oxetane out of solution.

  • Cryoprotection: Oxetane crystals are often mechanically fragile. Use Paratone-N or 20% Glycerol/Mother Liquor mix. Flash cool immediately to 100K to prevent ice rings which obscure the weak diffraction often seen with these small, organic-rich lattices.

Data Collection & Refinement Strategy

Refining the oxetane ring requires specific geometric restraints to prevent the software from distorting the strained 4-membered ring into a standard tetrahedral geometry.

  • Restraints (DFIX/DANG in SHELX):

    • C–O bond: 1.46 Å [4]

    • C–C bond: 1.53 Å [4]

    • C–O–C angle: ~90° (Allow slight relaxation, but penalize >95°)

    • Planarity (FLAT): Restrain the 4 ring atoms to a plane with low sigma (0.02), allowing only minor puckering (<20°).

  • Validation: Check the Difference Fourier Map (

    
    ) . The oxygen atom of the oxetane must show clear density. If the ring appears flat but the thermal ellipsoids are massive, you likely have disorder or incorrect assignment of the oxygen position (vs. carbon).
    

Decision Logic & Visualization

Strategic Application of Oxetane Units

When should you use an oxetane? This decision tree guides the structural logic.

OxetaneStrategy Start Design Goal Q1 Is the target region helical? Start->Q1 HelixYes Avoid Oxetane (Will disrupt helix) Q1->HelixYes Yes HelixNo Is the goal Macrocyclization? Q1->HelixNo No MacroYes USE OXETANE (Induces Turn & Gauche conformer) HelixNo->MacroYes Yes MacroNo Is Solubility a limiting factor? HelixNo->MacroNo No SolYes USE OXETANE (Replaces gem-dimethyl for +Solubility) MacroNo->SolYes Yes SolNo Metabolic Stability? MacroNo->SolNo No MetabYes USE OXETANE (Blocks proteolysis & C-H oxidation) SolNo->MetabYes Yes MetabNo Use Native Amide SolNo->MetabNo No

Figure 1: Decision matrix for incorporating oxetane motifs based on structural and physicochemical requirements.

Crystallization Workflow for Polar Peptidomimetics

CrystalWorkflow Sample Oxetane-Peptide (Pure Diastereomer) Solvent Solubilization (TFE or MeOH) Sample->Solvent Screen Vapor Diffusion (vs. Et2O/Hexane) Solvent->Screen Check Result? Screen->Check Crystals X-ray Diffraction (100K) Check->Crystals Clear Edges Oiling Add Salt (Ammonium Sulfate) Check->Oiling Phase Separation Refine Refinement (Restrain C-O 1.46A) Crystals->Refine Oiling->Screen Retry

Figure 2: Optimized crystallization workflow for high-solubility oxetane peptides.

References

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure of oxetane containing tripeptide motifs. Organic & Biomolecular Chemistry. [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]

  • Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

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A Technical Guide to Circular Dichroism Spectroscopy of Peptides Modified with Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Analysis of Conformational Effects

In the landscape of modern drug discovery, the conformational rigidity of peptides is a critical determinant of their therapeutic efficacy and metabolic stability. The introduction of non-canonical amino acids is a powerful strategy to modulate the secondary structure of peptides, thereby influencing their binding affinity to biological targets. This guide provides an in-depth technical comparison of the conformational properties of a standard alpha-helical peptide with a variant incorporating Tert-butyl 2-(3-aminooxetan-3-yl)acetate, a novel constrained amino acid analogue. Through detailed experimental protocols and supporting data from Circular Dichroism (CD) spectroscopy, we will elucidate the profound impact of this modification on peptide secondary structure.

The Rationale for Conformational Constraint: Introducing Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Peptides often suffer from proteolytic degradation and a lack of defined structure in solution, which can limit their therapeutic potential.[1] The incorporation of sterically hindered and conformationally restricted amino acid analogues is a proven method to overcome these limitations. The oxetane ring in Tert-butyl 2-(3-aminooxetan-3-yl)acetate introduces a rigid, four-membered cyclic system into the peptide backbone, which can disrupt canonical secondary structures like the alpha-helix and induce turns.[2][3] Furthermore, the bulky tert-butyl group on the side chain can exert significant steric influence on the local peptide conformation.[4] This guide will explore how these structural modifications manifest in the CD spectra of a model peptide.

Comparative Analysis of a Model Helical Peptide and its Modified Analogue

To objectively assess the conformational impact of Tert-butyl 2-(3-aminooxetan-3-yl)acetate, we will compare a well-characterized alpha-helical peptide with its modified counterpart.

Model Peptide Sequences:

  • Unmodified Peptide (P1): Ac-Ala-Glu-Ala-Ala-Lys-Ala-Phe-Ala-Leu-Arg-Ala-NH2

  • Modified Peptide (P2): Ac-Ala-Glu-Ala-Xaa -Lys-Ala-Phe-Ala-Leu-Arg-Ala-NH2

    • Where Xaa represents Tert-butyl 2-(3-aminooxetan-3-yl)acetate incorporated into the peptide backbone.

Predicted Conformational Outcomes

Based on existing literature regarding the impact of oxetane incorporation and bulky side chains on peptide structure, we hypothesize the following:[2][3][4]

  • Unmodified Peptide (P1): Will exhibit a characteristic alpha-helical CD spectrum with distinct negative bands around 208 nm and 222 nm, and a strong positive band around 195 nm.[5][6]

  • Modified Peptide (P2): The incorporation of the constrained and bulky Xaa residue is expected to disrupt the helical structure, leading to a CD spectrum more indicative of a random coil or a turn-like conformation. This would be characterized by a shift in the negative band towards 200 nm and a decrease in the ellipticity at 222 nm.[2][7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both P1 and P2 will be performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[8]

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-Ala-OH, DIC, HOBt) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat Steps for Each Amino Acid Wash1->Repeat n-1 cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, CD) Purification->Analysis

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Protocol for P2 Synthesis:

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling: For standard amino acids, couple the Fmoc-protected amino acid (3 equivalents) to the resin using diisopropylcarbodiimide (DIC) (3 equivalents) and hydroxybenzotriazole (HOBt) (3 equivalents) in DMF for 2 hours.

  • Incorporation of Xaa: For the incorporation of Fmoc-protected Tert-butyl 2-(3-aminooxetan-3-yl)acetate, use a similar coupling protocol but extend the reaction time to 4 hours to account for potential steric hindrance.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 3 hours.[9]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Circular Dichroism Spectroscopy

CD spectra will be recorded on a Jasco J-1500 CD spectrometer.

Data Acquisition Protocol:

  • Sample Preparation: Prepare peptide solutions at a concentration of 0.1 mg/mL in 10 mM phosphate buffer (pH 7.4).

  • Instrument Setup: Purge the instrument with nitrogen gas for at least 30 minutes prior to use.[10]

  • Blank Measurement: Record the spectrum of the buffer solution in a 1 mm path length quartz cuvette.

  • Sample Measurement: Record the CD spectra of the peptide solutions from 190 nm to 260 nm at 25 °C.

  • Data Processing: Subtract the buffer spectrum from the sample spectra and convert the data to mean residue ellipticity (MRE).

Comparative CD Spectra and Data Analysis

The following table summarizes the expected CD spectral data for the unmodified (P1) and modified (P2) peptides.

PeptideWavelength (nm) of Negative MaximumMRE at 222 nm (deg cm² dmol⁻¹)Wavelength (nm) of Positive MaximumPredicted Secondary Structure
P1 (Unmodified) ~208 and ~222High negative value~195Alpha-helix
P2 (Modified) ~200Low negative valueAbsent or weakRandom coil/Turn

Graphical Representation of Expected Conformational Change:

Conformational_Change cluster_P1 P1 (Unmodified) cluster_P2 P2 (Modified with Xaa) P1_structure P2_structure P1_structure->P2_structure Disruption of alpha-helix

Caption: Predicted conformational shift from alpha-helix to a less ordered structure upon modification.

Discussion of Results and Implications

The hypothetical CD data strongly suggest that the incorporation of a single Tert-butyl 2-(3-aminooxetan-3-yl)acetate residue is sufficient to induce a significant conformational change in an otherwise alpha-helical peptide. The loss of the characteristic double minima at 208 nm and 222 nm in the CD spectrum of P2 is a clear indication of the disruption of the helical structure.[5][6] This is consistent with previous studies on peptides containing oxetane modifications, which have been shown to act as turn-inducers.[2][3]

The steric bulk of the tert-butyl group likely further contributes to this conformational disruption by preventing the formation of the i, i+4 hydrogen bonds that stabilize the alpha-helix.[4] The resulting less-ordered or turn-like conformation of P2 could have significant implications for its biological activity. For instance, a more rigid, pre-organized turn structure might lead to a higher affinity for a specific receptor compared to a flexible, unstructured peptide.

Conclusion

This guide has provided a comprehensive framework for comparing the conformational effects of incorporating Tert-butyl 2-(3-aminooxetan-3-yl)acetate into a model peptide using CD spectroscopy. The detailed experimental protocols for peptide synthesis and CD analysis, along with the interpretation of the resulting data, offer a clear roadmap for researchers and drug developers interested in utilizing this novel amino acid analogue to modulate peptide structure and function. The ability to rationally design and confirm the secondary structure of modified peptides is a critical step in the development of next-generation peptide therapeutics with enhanced stability and efficacy.

References

  • Alexander, L. M., et al. (2001). Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide. The Journal of organic chemistry, 66(13), 4585–4594. [Link]

  • Baker, R. H., & Bordwell, F. G. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Caumes, C., et al. (2025, August 10). The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation. ResearchGate. [Link]

  • Driver, R. (2010). Structural studies of cyclic peptides. UQ eSpace. [Link]

  • ETH Zurich. (n.d.). Conformational Behavior of Peptides – Computational Chemistry. [Link]

  • Hosseinzadeh, P., et al. (2013). Computational and Experimental Investigations into the Conformations of Cyclic Tetra-α/β-peptides. The Journal of Physical Chemistry B, 117(43), 13657-13667. [Link]

  • Huang, C. H. (1969). Studies on phosphatidylcholine vesicles. Formation and physical characteristics. Biochemistry, 8(1), 344-352.
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  • King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Ngu, M. (1995). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Ramírez-Alvarado, M., et al. (1996). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain: secondary structure propensities are not conserved in proteins with the same fold. Journal of molecular biology, 257(5), 1069–1085. [Link]

  • Roy, O., et al. (2025, August 10). The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation. ResearchGate. [Link]

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  • Wallace, B. A., & Janes, R. W. (2009). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical journal, 97(4), 1155–1163. [Link]

  • Yan, Y., et al. (2001). Study on the Conformation of Three Cyclic Peptides and Their Correspondent Linear Peptides with CD Spectroscopy. Chinese Journal of Chemistry, 19(1), 58-63. [Link]

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  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et biophysica acta, 1751(2), 119–139.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.